3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-5-11(15(18)19)13-14(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOQHVHOATSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357008 | |
| Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491831-82-4 | |
| Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a detailed, scientifically-grounded methodology for the synthesis and comprehensive characterization of the novel heterocyclic compound, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The introduction of a nitrated pyrazole moiety linked to a benzoic acid scaffold presents a compelling target for researchers in drug discovery and materials science. This document outlines a plausible and robust synthetic pathway, from starting materials to the final product, and details the necessary analytical techniques for unambiguous structural elucidation and purity verification. The protocols are designed to be self-validating, ensuring that researchers can confidently reproduce and confirm the experimental outcomes.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug development due to its ability to engage in various biological interactions and its synthetic versatility.[5] The incorporation of diverse functional groups onto the pyrazole core allows for the fine-tuning of physicochemical properties and pharmacological effects.[6] The target molecule, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Molecular Formula: C₁₂H₁₁N₃O₄, Molecular Weight: 261.23 g/mol [7]), combines three key pharmacophores:
-
5-methyl-3-nitro-pyrazole: The nitro group acts as a strong electron-withdrawing group, modulating the electronics of the pyrazole ring and potentially serving as a key interaction point or a precursor for further functionalization (e.g., reduction to an amine).
-
Benzoic Acid: This group provides a carboxylic acid handle, which is crucial for forming salts to improve solubility or for acting as a hydrogen bond donor/acceptor in biological systems.
-
Methylene Linker: A flexible bridge connecting the pyrazole and phenyl rings.
This guide proposes a logical, multi-step synthetic approach and establishes a rigorous characterization workflow to ensure the identity and purity of the final compound.
Proposed Synthetic Pathway: A Strategic Approach
A direct, single-pot synthesis for this molecule is unlikely. Therefore, a strategic multi-step synthesis is proposed. The core logic involves first constructing the functionalized pyrazole ring, followed by its N-alkylation with the benzoic acid side-chain (in a protected ester form), and concluding with deprotection to yield the final acid.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 491831-82-4): A Molecule Primed for Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the compound identified by CAS number 491831-82-4, chemically known as 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. While specific biological activity and mechanistic data for this particular molecule are not extensively documented in publicly accessible literature, its availability within prominent screening libraries suggests its role as a candidate molecule in high-throughput screening (HTS) campaigns aimed at novel drug discovery. This guide will synthesize the available chemical and physical data, propose a likely synthetic route and analytical characterization methods based on established pyrazole chemistry, and provide a detailed, generalized experimental workflow for its evaluation in a typical HTS assay. The objective is to equip researchers with the foundational knowledge and methodological framework to investigate the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzoic acid moiety.[1] The presence of the nitro group, a well-known electron-withdrawing group, and the carboxylic acid, a key functional group for interacting with biological targets, make it an interesting candidate for biological screening.
A summary of its key identifiers and computed physicochemical properties is presented in Table 1.[1]
| Identifier | Value | Source |
| CAS Number | 491831-82-4 | [1] |
| IUPAC Name | 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₄ | [1] |
| Molecular Weight | 261.23 g/mol | [1] |
| Canonical SMILES | CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)[O-] | [1] |
| InChI Key | IDBOQHVHOATSKD-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Potential Therapeutic Relevance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, and kinase inhibitory effects. The functional groups appended to the pyrazole core in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid—specifically the nitro and carboxylic acid groups—offer multiple points for potential interaction with biological macromolecules, making it a molecule of interest for exploring new therapeutic avenues.
Proposed Synthesis and Analytical Characterization
Caption: Analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the connectivity of the atoms and the successful formation of the desired product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the carboxylic acid, the N-O bonds of the nitro group, and the C=N of the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.
-
Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.
High-Throughput Screening (HTS) for Biological Activity Assessment
Given that 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is part of screening libraries, its primary application is in high-throughput screening to identify "hit" compounds with a desired biological activity. [3][4][5][6]The following is a generalized protocol for screening this compound in a typical cell-based or biochemical assay.
HTS Workflow
Caption: Generalized high-throughput screening workflow.
Detailed HTS Protocol
-
Assay Development and Miniaturization:
-
Develop a robust and reproducible biochemical or cell-based assay relevant to the disease of interest.
-
Miniaturize the assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput. [4] * Optimize assay parameters such as cell number, reagent concentrations, and incubation times to achieve a good signal-to-background ratio and a Z'-factor > 0.5. [5]
-
-
Compound Plate Preparation:
-
Prepare a stock solution of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to create a concentration gradient across multiple plates. This allows for the determination of a dose-response curve in the primary screen (quantitative HTS). [7]
-
-
Assay Execution (Automated):
-
Using automated liquid handlers, dispense the biological reagents (e.g., cells, enzymes, substrates) into the assay plates. [3] * Transfer nanoliter volumes of the compound from the prepared compound plates to the assay plates.
-
Include appropriate controls on each plate: negative controls (e.g., DMSO vehicle) and positive controls (a known inhibitor or activator).
-
-
Incubation and Signal Detection:
-
Incubate the assay plates for the optimized period at the required temperature.
-
Read the plates using a high-throughput plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance). [3]
-
-
Data Analysis and Hit Identification:
-
Normalize the raw data to the plate controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).
-
For quantitative HTS, fit the concentration-response data to a pharmacological model to determine potency (e.g., IC₅₀ or EC₅₀).
-
-
Hit Confirmation and Follow-up:
-
Re-test the primary hits from a freshly prepared sample to confirm their activity.
-
Perform counter-screens to eliminate false positives (e.g., compounds that interfere with the assay technology).
-
For confirmed hits, initiate structure-activity relationship (SAR) studies and further characterization.
-
Conclusion
While 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 491831-82-4) is a compound with limited publicly available biological data, its chemical structure, featuring the versatile pyrazole scaffold, and its inclusion in screening libraries, mark it as a molecule with potential for discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a robust framework for its evaluation in high-throughput screening campaigns. It is hoped that this technical overview will serve as a valuable resource for researchers embarking on the exploration of this and similar molecules in the quest for novel therapeutics.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
Simplilearn. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. Retrieved from [Link]
-
Wikipedia. High-throughput screening. Retrieved from [Link]
-
ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]
-
ResearchGate. Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by.... Retrieved from [Link]
-
PMC. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
Sources
- 1. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activities of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the hypothesized biological activities of the novel chemical entity, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Based on a structural analysis of its constituent moieties—a substituted nitropyrazole core linked to a benzoic acid derivative—this document outlines a strategic, multi-tiered research framework for its systematic evaluation. We will delve into the well-established pharmacological profiles of pyrazole and benzoic acid derivatives, which are known to exhibit a wide range of biological effects including anti-inflammatory, anticancer, and antimicrobial activities[1][2][3][4]. This guide will serve as a foundational resource for researchers, scientists, and drug development professionals by proposing detailed experimental protocols to elucidate the therapeutic potential of this compound. Our approach is grounded in scientific integrity, providing a clear rationale for each proposed assay and a roadmap for a thorough investigation of its mechanism of action.
Introduction and Rationale
The quest for novel therapeutic agents is a continuous endeavor in medicinal chemistry, with heterocyclic compounds forming the backbone of many successful drugs[5][6][7]. The compound 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, with the chemical formula C12H11N3O4, is a unique hybrid molecule that combines the structural features of three key pharmacophores: a pyrazole ring, a nitro group, and a benzoic acid moiety[8].
-
Pyrazole Derivatives: This class of five-membered heterocyclic compounds is renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects[1][2][9]. The pyrazole nucleus is a core component of several commercially successful drugs.
-
Benzoic Acid Derivatives: Organic molecules containing a benzoic acid scaffold have demonstrated significant therapeutic potential, particularly in oncology and as antimicrobial agents[3][4][10][11].
-
Nitro Group: The inclusion of a nitro group on the pyrazole ring can significantly influence the compound's electronic properties and biological activity, a feature seen in other bioactive pyrazole compounds[12].
Given the established bioactivity of these individual components, it is scientifically plausible to hypothesize that 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid may possess significant therapeutic potential. This guide outlines a systematic approach to investigate its biological profile.
Hypothesized Biological Activities and Proposed Investigational Pathways
Based on the extensive literature on related chemical structures, we propose to investigate the following potential biological activities for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid:
-
Anti-inflammatory Activity: Many pyrazole derivatives function as anti-inflammatory agents[2][6].
-
Anticancer Activity: Both pyrazole and benzoic acid derivatives have been explored as potential anticancer therapeutics[3][5][13].
-
Antimicrobial Activity: The pyrazole and benzoic acid moieties are present in numerous compounds with antibacterial and antifungal properties[14][15].
The following sections will detail the proposed experimental workflows to validate these hypotheses.
Proposed Experimental Protocols for Biological Evaluation
General Considerations for In Vitro Assays
Prior to initiating biological assays, it is crucial to determine the physicochemical properties of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, such as its solubility in various solvents and its stability under experimental conditions. A preliminary cytotoxicity assessment in non-cancerous cell lines (e.g., human fibroblasts) is also recommended to establish a safe concentration range for subsequent experiments.
Investigation of Anti-inflammatory Activity
Rationale: The prevalence of the pyrazole core in nonsteroidal anti-inflammatory drugs (NSAIDs) provides a strong basis for investigating the anti-inflammatory potential of the target compound[2][5]. The proposed assays will assess its ability to modulate key inflammatory pathways.
3.2.1. In Vitro Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: To determine if the compound inhibits the COX enzymes, which are key mediators of inflammation.
-
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
Use a commercial COX inhibitor screening assay kit.
-
Incubate recombinant human COX-1 and COX-2 enzymes with the test compound and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 (half-maximal inhibitory concentration) for both enzymes to determine potency and selectivity.
-
-
-
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:
-
Principle: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.
-
Protocol:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using ELISA kits.
-
-
3.2.2. Proposed In Vivo Model
-
Carrageenan-Induced Paw Edema in Rodents:
-
Principle: A classic model to evaluate the acute anti-inflammatory effects of a compound.
-
Protocol:
-
Administer the test compound orally or intraperitoneally to a group of rats or mice.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Compare the increase in paw volume in the treated group to a vehicle control group.
-
-
Investigation of Anticancer Activity
Rationale: The presence of both pyrazole and benzoic acid moieties suggests potential antiproliferative and pro-apoptotic effects in cancer cells[3][4][13].
3.3.1. In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Principle: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Protocol:
-
Seed cancer cells from different origins (e.g., breast, colon, lung) in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value for each cell line.
-
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: To determine if the compound induces programmed cell death (apoptosis).
-
Protocol:
-
Treat a selected cancer cell line with the IC50 concentration of the test compound.
-
After 24-48 hours, harvest the cells.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
3.3.2. Proposed Signaling Pathway Investigation
Rationale: Based on the common mechanisms of related compounds, we can hypothesize the involvement of key signaling pathways in cancer progression.
Diagram of a Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized mechanism of anticancer action.
Investigation of Antimicrobial Activity
Rationale: The structural motifs of the compound are present in known antibacterial and antifungal agents[11][14].
3.4.1. In Vitro Assays
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Principle: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the absence of turbidity.
-
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Principle: To determine the lowest concentration of the compound that kills the microorganism.
-
Protocol:
-
Following the MIC determination, subculture aliquots from the wells showing no visible growth onto agar plates.
-
Incubate the plates.
-
The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
-
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Hypothesized Biological Activities and Proposed Assays
| Hypothesized Activity | In Vitro Assays | In Vivo Model (if applicable) | Primary Endpoint |
| Anti-inflammatory | COX-1/COX-2 Inhibition, LPS-induced cytokine production | Carrageenan-induced paw edema | IC50, Reduction in cytokine levels, Paw volume reduction |
| Anticancer | MTT Cell Viability, Annexin V/PI Apoptosis Assay | - | IC50, Percentage of apoptotic cells |
| Antimicrobial | Broth Microdilution, MBC/MFC Determination | - | MIC, MBC/MFC values |
Conclusion and Future Directions
The novel compound 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid presents an exciting opportunity for the discovery of a new therapeutic agent. Its unique chemical structure, combining the pharmacologically privileged pyrazole and benzoic acid scaffolds, warrants a thorough investigation of its biological properties. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to elucidating its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Positive results from these initial studies would justify further preclinical development, including mechanism of action studies, medicinal chemistry optimization, and more extensive in vivo efficacy and safety evaluations.
References
-
(2023). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Kumar, V., & Gupta, G. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Alam, M. I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry. [Link]
-
Alam, M. I., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]
-
Alam, M. I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Ribeiro, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals. [Link]
-
Taha, M., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]
-
(n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. [Link]
-
Aslam, O., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H)-ones and Derivatives. Molecules. [Link]
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
-
(n.d.). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by... ResearchGate. [Link]
-
(n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Kc, H. R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics. [Link]
-
Javed, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Gherghiceanu, E.-A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2020). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
-
Orozco-Guareño, E., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 8. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. preprints.org [preprints.org]
- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Executive Summary
The confluence of pyrazole and benzoic acid moieties in a single molecular entity presents a compelling target for crystallographic analysis, driven by the well-documented pharmacological importance of these scaffolds. This guide provides a comprehensive, in-depth walkthrough of the essential methodologies for the complete crystal structure analysis of the novel compound 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. While a solved crystal structure for this specific compound is not publicly available, this document establishes a robust framework for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SC-XRD). We detail field-proven protocols, explain the causal logic behind experimental choices, and project the anticipated structural features, including intramolecular geometry and supramolecular interactions, thereby offering a complete roadmap for researchers in medicinal chemistry and materials science.
Introduction: Rationale and Significance
The title compound, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Molecular Formula: C₁₂H₁₁N₃O₄), integrates two privileged pharmacophores. Pyrazole derivatives are renowned for a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[1] The benzoic acid group is a common feature in drug molecules, often crucial for modulating solubility, protein binding, and pharmacokinetic profiles. The specific combination of a nitro-substituted pyrazole linked via a methylene bridge to a benzoic acid ring suggests potential applications in drug design, where precise knowledge of the three-dimensional atomic arrangement is a prerequisite for understanding structure-activity relationships (SAR) and for rational drug design.
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the atomic structure of crystalline materials.[2] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, which are governed by its electronic and steric properties.[2] Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that dictate the crystal packing. Understanding these interactions is critical, as they influence key physicochemical properties such as solubility, stability, and bioavailability. This guide will therefore proceed from the foundational step of chemical synthesis to the final stages of structural refinement and interpretation.
Synthesis, Purification, and Crystallization
A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of diffraction-quality single crystals.
Proposed Synthetic Pathway
The synthesis can be approached via a two-step process: the formation of the core pyrazole ring followed by N-alkylation.
Step 1: Synthesis of 3-methyl-5-nitro-1H-pyrazole. This intermediate can be synthesized, though sourcing it directly may be more efficient (CAS 1048925-02-5).[3] A common synthetic route involves the condensation of a β-dicarbonyl compound with hydrazine, followed by nitration.
Step 2: N-Alkylation of the Pyrazole Ring. The crucial step is the regioselective N-alkylation of the 3-methyl-5-nitro-1H-pyrazole with methyl 3-(bromomethyl)benzoate. The N1-alkylation is typically favored, but reaction conditions must be carefully controlled to minimize the formation of the N2-isomer.[1][4] Subsequent hydrolysis of the methyl ester yields the final carboxylic acid product.
Caption: A plausible two-stage synthesis for the target compound.
Detailed Crystallization Protocol
Growing single crystals suitable for SC-XRD is often the most challenging experimental step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the purified compound (~5-10 mg) in a range of solvents (0.5-1.0 mL) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.
-
Harvesting: Once crystals of sufficient size (ideally 0.1 - 0.4 mm in at least two dimensions) have formed, carefully harvest one using a cryoloop and immediately proceed to mounting.[5]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The SC-XRD experiment is the core of the structural analysis, transforming a physical crystal into a detailed digital model of its atomic arrangement.
The Theoretical Basis
The technique is founded on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[2] By rotating the crystal in the X-ray beam, a three-dimensional diffraction pattern is collected. The positions and intensities of the diffracted spots contain the information required to determine the unit cell dimensions and the arrangement of atoms within it.[6]
Experimental and Computational Workflow
The process from crystal mounting to a refined structure follows a well-defined, multi-stage workflow.
Caption: The sequential workflow for SC-XRD from experiment to final structure.
Detailed Protocol: Data Collection and Processing
-
Mounting and Cooling: A suitable single crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[7] This minimizes atomic thermal motion, leading to better data quality at higher resolution.
-
Unit Cell Determination: An initial set of diffraction images is collected to locate reflections. These are then auto-indexed to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[2]
-
Data Collection Strategy: A strategy is calculated to ensure a complete and redundant dataset is collected. The crystal is rotated through a series of angles (e.g., omega scans) while diffraction images are recorded on a detector (e.g., a CCD or CMOS detector).[8]
-
Integration: The raw image files are processed. The software identifies the location of each diffraction spot, assigns its Miller indices (h,k,l), and integrates its intensity.[9]
-
Scaling and Merging: The integrated intensities are scaled to account for variations in X-ray beam intensity and crystal decay. Symmetry-related reflections are then merged to produce a final, unique set of reflection data.[10]
Structure Solution and Refinement
This is a computational process to build and optimize an atomic model that fits the experimental data.[11]
-
Structure Solution: The "phase problem" is solved using direct methods, which use statistical relationships between strong reflections to generate an initial set of phases.[6] A Fourier transform of these initial structure factors yields the first electron density map, from which an initial atomic model can be built.
-
Refinement: The model is refined using a least-squares algorithm.[12][13] This iterative process adjusts atomic parameters (positions, occupancies, and displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|). The quality of the fit is monitored by the R-factor (R1).
-
Difference Fourier Maps: After each refinement cycle, a difference electron density map (Fo-Fc) is calculated. Significant peaks in this map indicate missing atoms (like hydrogens), while negative troughs can suggest incorrectly placed atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]
-
Validation: The final model is validated using software tools like PLATON or checkCIF to ensure that the geometry (bond lengths, angles) is chemically sensible and that no symmetry has been missed.
Anticipated Structural Features and Interpretation
Based on the known chemistry of pyrazoles and benzoic acids, we can predict the key structural characteristics of the title compound.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for the title compound, based on analysis of similar structures in the Cambridge Structural Database (CSD).
| Parameter | Anticipated Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Reflects the underlying symmetry of the crystal lattice. |
| Space Group | P2₁/c or P2₁2₁2₁ | Describes the symmetry operations within the unit cell. P2₁/c is a common centrosymmetric space group for organic molecules. |
| a (Å) | 10 - 15 | Unit cell dimensions defining the size of the repeating unit. |
| b (Å) | 8 - 12 | |
| c (Å) | 18 - 25 | |
| β (°) | 90 - 105 (for monoclinic) | The angle between a and c axes. |
| Volume (ų) | 1800 - 2500 | The volume of the unit cell. |
| Z | 4 or 8 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the experimental data and the refined model; a lower value is better. |
Intramolecular Geometry
-
Planarity: Both the pyrazole and benzoic acid rings are expected to be largely planar. A key conformational variable will be the torsion angle between these two rings, defined by the C(pyrazole)-N-CH₂-C(benzene) linkage.
-
Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group and is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization.
-
Carboxylic Acid: The C-O bond lengths in the carboxylic acid group will be intermediate between single and double bonds if deprotonated or if involved in strong resonance. The orientation of the -OH group will be crucial for its hydrogen bonding behavior.
Supramolecular Analysis: The Role of Intermolecular Interactions
The crystal packing will be dominated by a network of non-covalent interactions. The analysis of these interactions is central to crystal engineering.[14]
-
Hydrogen Bonding: The most significant interaction is anticipated to be the hydrogen bond formed by the carboxylic acid group. Carboxylic acids frequently form robust hydrogen-bonded dimers, a classic and highly predictable "supramolecular synthon".[15][16] This O-H···O interaction is a primary driver of the crystal's overall architecture.[17][18]
-
π-π Stacking: The aromatic pyrazole and benzene rings provide opportunities for π-π stacking interactions, where the rings pack in a parallel or offset fashion. These interactions contribute significantly to the cohesive energy of the crystal.
-
Other Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the methyl group or aromatic C-H donors and the nitro or pyrazole nitrogen acceptors, are also likely to play a role in stabilizing the three-dimensional structure.
Caption: Anticipated intermolecular interactions driving crystal packing.
Conclusion
The comprehensive crystal structure analysis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid provides indispensable information for drug development and materials science professionals. By following the rigorous experimental and computational workflows detailed in this guide—from logical synthesis and meticulous crystallization to precise data collection and refinement—researchers can obtain an unambiguous three-dimensional model of the molecule. The resulting structural data will illuminate key intramolecular features and the supramolecular architecture, offering critical insights into the compound's physicochemical properties and providing a solid foundation for future design and optimization efforts.
References
-
G. Desiraju (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]
-
G. R. Desiraju (1996). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (12), 1475-1482. Available at: [Link]
- Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. Source Not Available.
-
G. R. Desiraju, et al. (1997). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society, 119(44), 10730-10741. Available at: [Link]
-
Y. Song, et al. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156. Available at: [Link]
-
G. R. Desiraju (1997). Supramolecular synthons in crystal engineering. Structure simplification, synthon robustness and supramolecular retrosynthesis. Chemical Communications, (15), 1475-1482. Available at: [Link]
-
M. N. J. L. Pour, et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
D. Singha, et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(8), 661-671. Available at: [Link]
-
G. R. Desiraju (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]
-
S. G. Newman, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. Available at: [Link]
- R. S. Rowlett. Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
-
K. S. Kjaer, et al. (2014). Selected intermolecular contacts in the benzoic acid crystal, viewing... ResearchGate. Available at: [Link]
-
W. Minor, et al. (2016). Data Collection for Crystallographic Structure Determination. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 4), 241–251. Available at: [Link]
-
A. Sánchez-Migallón, et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
J. Zhu (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
-
A. R. L. Caffrey, et al. (2014). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). X-ray crystallography. Wikipedia. Available at: [Link]
-
M. B. L. Diema, et al. (2024). Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 8), 366-374. Available at: [Link]
-
MIT OpenCourseWare. Structure refinement. MIT. Available at: [Link]
-
Y. Liu, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]
-
C. H. Görbitz (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. Available at: [Link]
- Macromolecular Crystallography Core Facility. X-ray Data Collection Course. Source Not Available.
-
F. I. M. El-Hag, et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Organic Letters, 16(1), 14-17. Available at: [Link]
-
K. S. Kjaer, et al. (2014). Molecular packing in the crystal structure of benzoic acid (top) and... ResearchGate. Available at: [Link]
-
R. M. M. Esnouf (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-57. Available at: [Link]
-
A. A. Gidaspov, et al. (2016). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. Available at: [Link]
-
M. M. K. A. El-Shaieb, et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules, 22(12), 2205. Available at: [Link]
-
S. E. Creegan, et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9). Available at: [Link]
-
S. M. A. Shibil, et al. (2013). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Available at: [Link]
-
CCDC. Publications. Cambridge Crystallographic Data Centre. Available at: [Link]
Sources
- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. 3-methyl-5-nitro-1H-pyrazole CAS#: 1048925-02-5 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sssc.usask.ca [sssc.usask.ca]
- 6. fiveable.me [fiveable.me]
- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. X-ray Data Collection Course [mol-xray.princeton.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. Supramolecular synthons in crystal engineering. Structure simplification, synthon robustness and supramolecular retrosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Nitropyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Nitropyrazoles in Medicinal Chemistry
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a nitro group onto this privileged structure gives rise to nitropyrazole derivatives, a chemical class with distinct physicochemical properties and a burgeoning profile of therapeutic activities.[4][5] These compounds have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] This guide provides an in-depth exploration of the key molecular targets of nitropyrazole derivatives, offering a technical resource for researchers aiming to harness their therapeutic potential. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for target validation, and present a framework for future drug discovery efforts in this exciting chemical space.
Inhibition of Kinase Signaling Pathways: A Dominant Anticancer Strategy
A primary mechanism through which nitropyrazole derivatives exert their anticancer effects is the modulation of critical protein kinase signaling pathways that govern cell proliferation, survival, and angiogenesis.[9]
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. Several pyrazole derivatives have been identified as potent CDK inhibitors, and the inclusion of a nitro group can enhance this activity.[9][10]
Mechanistic Insight: Nitropyrazole derivatives often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDKs. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequent apoptosis.[9]
Experimental Protocol: In Vitro CDK2 Inhibition Assay
This protocol outlines a common method to assess the inhibitory potential of a nitropyrazole derivative against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 protein (substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test nitropyrazole compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid solution (0.75%)
-
Scintillation counter and fluid
Step-by-Step Methodology:
-
Prepare serial dilutions of the test nitropyrazole compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK2/Cyclin A2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
PI3K/Akt/mTOR and MAPK/ERK Pathways: Disrupting Pro-Survival Signaling
The PI3K/Akt/mTOR and MAPK/ERK pathways are central signaling cascades that promote cell growth, proliferation, and survival. Thienopyrazole derivatives, a class related to nitropyrazoles, have been shown to interfere with these pathways.[11]
Mechanistic Insight: Nitropyrazole derivatives can inhibit key kinases within these pathways, such as PI3K, Akt, and MEK/ERK. For instance, a thienopyrazole derivative, Tpz-1, was found to reduce the phosphorylation of Akt, CREB, and p38, while increasing the phosphorylation of Fgr, Hck, and ERK1/2, indicating a complex modulation of these interconnected pathways.[11] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.
Diagram: Simplified Kinase Inhibition Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Modulation of Inflammatory Pathways: Targeting COX and LOX Enzymes
Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders.[12] Pyrazole derivatives are well-known for their anti-inflammatory properties, with some functioning as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]
Mechanistic Insight: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. 5-LOX is involved in the production of leukotrienes, another class of inflammatory molecules. By inhibiting these enzymes, nitropyrazole derivatives can effectively reduce the inflammatory response. This dual inhibition is considered advantageous as it may offer a broader anti-inflammatory effect with a potentially better safety profile than selective COX-2 inhibitors.[13]
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target(s) | IC₅₀ (µM) | Reference |
| Benzotiophenyl Pyrazole Analog | COX-2 | 0.01 | [13] |
| Celecoxib (Reference) | COX-2 | 0.70 | [13] |
| Benzotiophenyl Pyrazole Analog | 5-LOX | 1.78 | [13] |
| Licofelone (Reference) | 5-LOX | 0.51 | [13] |
Inhibition of Nitric Oxide Synthase (NOS): A Target in Inflammation and Neurological Disorders
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. However, its overproduction by inducible nitric oxide synthase (iNOS) is implicated in inflammatory conditions and neurotoxicity. Pyrazole-containing compounds have been identified as potent inhibitors of NOS isoforms.[14]
Mechanistic Insight: Compounds like 1H-pyrazole-1-carboxamidine (PCA) act as competitive inhibitors of NOS, likely by mimicking the substrate L-arginine.[14] The pyrazole ring serves as a scaffold, and substitutions on the ring can modulate potency and selectivity for different NOS isoforms (nNOS, eNOS, and iNOS). For example, 4-methyl-PCA shows a preference for inhibiting iNOS over other isoforms.[14]
Diagram: Nitric Oxide Synthase Inhibition
Caption: Inhibition of Nitric Oxide Synthase by nitropyrazole derivatives.
Emerging and Other Potential Therapeutic Targets
The versatility of the nitropyrazole scaffold suggests its potential to interact with a broader range of biological targets.
-
Tubulin Polymerization: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. This is a well-established anticancer mechanism.[15][16]
-
Wnt Signaling Pathway: The Wnt signaling pathway is crucial in development and is often dysregulated in cancer. Pyrazole derivatives have been identified as inhibitors of this pathway, presenting a therapeutic opportunity for Wnt-dependent cancers like triple-negative breast cancer.[17]
-
Monoamine Oxidase (MAO): Certain pyrazole derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This suggests their potential application in treating neurological and psychiatric disorders.[18]
-
Enzyme Inhibition: A variety of other enzymes have been identified as targets for pyrazole derivatives, including urease, β-glucuronidase, phosphodiesterase, and cholinesterases, indicating a broad therapeutic potential.[19]
Conclusion and Future Directions
Nitropyrazole derivatives represent a promising class of compounds with the potential to target a multitude of key proteins and signaling pathways involved in various diseases, particularly cancer and inflammatory disorders. Their ability to inhibit kinases, modulate inflammatory enzymes like COX and LOX, and interfere with nitric oxide production underscores their therapeutic versatility. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets, as well as comprehensive preclinical evaluation to assess their pharmacokinetic and safety profiles. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and reduced side effects.
References
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][14][20]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.). PubMed.
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16–41. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
- Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Nitropyrazoles (review). (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 15, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. Retrieved January 15, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2023). Scientific Reports. Retrieved January 15, 2026, from [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). RSC Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy and Bioallied Sciences. Retrieved January 15, 2026, from [Link]
- Pyrazole derivatives as inhibitors of the Wnt signalling pathway. (2019). Google Patents.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules. Retrieved January 15, 2026, from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academicstrive.com [academicstrive.com]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2019166616A1 - Pyrazole derivatives as nhibitors of the wnt signalling pathway - Google Patents [patents.google.com]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Chemistry and Application of Substituted Nitropyrazoles: A Technical Guide for Researchers
Substituted nitropyrazoles represent a versatile and highly significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines. From the development of high-performance energetic materials to the design of novel therapeutic agents, the unique chemical properties endowed by the pyrazole core and the nitro substituent(s) offer a rich landscape for chemical exploration and application. This technical guide provides an in-depth review of the synthesis, properties, and applications of substituted nitropyrazoles, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The Nitropyrazole Scaffold: An Overview of its Significance
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is an aromatic system that is relatively stable and amenable to various chemical modifications.[1][2] The introduction of one or more nitro groups onto this scaffold dramatically influences its physicochemical properties. The strong electron-withdrawing nature of the nitro group enhances the acidity of N-H protons, modifies the electron density of the ring, and introduces the potential for high-energy characteristics.[1] These features make nitropyrazoles valuable synthons and active moieties in diverse applications.
In the realm of energetic materials, nitropyrazoles are sought after for their high density, thermal stability, and significant heats of formation.[1][3] The presence of multiple nitrogen atoms and nitro groups contributes to a favorable oxygen balance and the generation of gaseous nitrogen upon decomposition, a key characteristic of energetic compounds.[1] In medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[4][5][6] The addition of a nitro group can modulate the biological activity, offering opportunities for the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[5][7]
Synthetic Strategies for Substituted Nitropyrazoles
The synthesis of substituted nitropyrazoles can be achieved through several key methodologies, with the choice of route often depending on the desired substitution pattern and the nature of the starting materials.
Direct Nitration of Pyrazoles
Direct nitration of the pyrazole ring is a common approach to introduce a nitro group. The regioselectivity of this electrophilic substitution reaction is influenced by the reaction conditions and the presence of other substituents on the pyrazole ring.
A mixture of nitric acid and sulfuric acid is a frequently employed nitrating agent. For instance, the synthesis of 4-nitropyrazole can be achieved by reacting pyrazole with a mixture of nitric and sulfuric acids, although yields may be moderate.[8] An optimized one-pot, two-step method has been developed, involving the initial formation of pyrazole sulfate followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, leading to a significantly higher yield of 85%.[8]
Caption: General workflow for the direct nitration of pyrazole.
-
Preparation of Nitrosulfuric Acid: Carefully add 98% fuming nitric acid to 20% fuming sulfuric acid in a flask cooled in an ice bath.
-
Formation of Pyrazole Sulfate: In a separate flask, slowly add concentrated sulfuric acid to pyrazole while cooling to form pyrazole sulfate.
-
Nitration: Add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.
-
Reaction Monitoring and Work-up: Stir the mixture for 1.5 hours. After completion, pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain pure 4-nitropyrazole.
Rearrangement of N-Nitropyrazoles
Another important synthetic route involves the initial N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles. This method can provide access to different isomers, such as 3(5)-nitropyrazole.[9][10][11] The rearrangement of N-nitropyrazole in an organic solvent like n-octanol can produce 3-nitropyrazole in high yield.[10]
Caption: Two-step synthesis of 3(5)-nitropyrazole.
Synthesis from Substituted Precursors
Substituted nitropyrazoles can also be synthesized from precursors that already contain some of the desired functional groups. For example, the synthesis of 3,4-dinitropyrazole (DNP) can be achieved from pyrazole through a sequence of N-nitration, rearrangement to 3-nitropyrazole, and subsequent C-nitration.[9]
Physicochemical Properties and Characterization
The introduction of nitro groups significantly alters the physicochemical properties of the pyrazole ring. Key properties of interest, particularly for energetic materials, include density, thermal stability, and detonation performance.
| Compound | Molecular Formula | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| RDX | C₃H₆N₆O₆ | 1.82 | 210 | 8795 | 34.9 |
| Compound 6 | C₇H₃N₁₁O₆ | 1.87 | 238.2 | 8747 | 33.0 |
| Compound 9 | C₇H₉N₁₃O₈ | - | - | 9077 | 33.6 |
| Compound 10 | C₇H₁₀N₁₄O₆ | - | - | 8759 | 30.2 |
Table 1: Comparison of energetic properties of selected nitropyrazole-based compounds with RDX. Data sourced from[12].
Characterization of substituted nitropyrazoles relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the substitution pattern on the pyrazole ring.[12][13] Infrared (IR) spectroscopy helps in identifying the characteristic vibrational frequencies of the nitro group and other functional moieties.[12][13] Elemental analysis and mass spectrometry are used to confirm the molecular formula.[9][12] For crystalline materials, single-crystal X-ray diffraction provides definitive structural information.[13]
Applications of Substituted Nitropyrazoles
The unique properties of substituted nitropyrazoles have led to their exploration in two primary fields: energetic materials and medicinal chemistry.
High-Energy Density Materials (HEDMs)
Nitropyrazoles are a significant class of nitrogen-rich heterocyclic compounds investigated for their potential as high-energy density materials (HEDMs).[1][3] Their high heats of formation, good thermal stability, and often lower sensitivity compared to traditional explosives like TNT make them attractive candidates for various applications, including explosives, propellants, and pyrotechnics.[1][3][9] The presence of multiple nitro groups and the pyrazole backbone contribute to high density and a favorable oxygen balance, which are critical for detonation performance.[1] Research in this area focuses on synthesizing polynitropyrazoles and their energetic salts to further enhance their energetic properties.[12][13]
Caption: Desirable properties of nitropyrazoles for energetic applications.
Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly modulate biological activity.[4][5][14] Substituted nitropyrazoles have been investigated for a wide range of therapeutic applications.
-
Anticancer Agents: Certain pyrazole derivatives have shown potent cytotoxic properties against various cancer cell lines.[5][7] The mechanism of action can involve the induction of apoptosis or the inhibition of specific cellular pathways. Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity and minimizing toxicity.[7][15][16]
-
Antimicrobial Agents: The pyrazole nucleus is a component of some antimicrobial drugs, and nitropyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][5]
-
Anti-inflammatory Agents: Pyrazole-containing compounds are known for their anti-inflammatory properties, with celecoxib being a prominent example.[17] The nitro group can be used to fine-tune the anti-inflammatory profile of new pyrazole derivatives.
-
Radiosensitizers: Nitropyrazoles have been explored as hypoxia-selective cytotoxins and radiosensitizers in cancer therapy.[18] The electron-deficient nature of the nitro group is thought to play a role in their mechanism of action under hypoxic conditions found in solid tumors.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in both materials science and drug discovery. For energetic materials, the number and position of nitro groups, as well as the presence of other substituents, directly impact density, stability, and detonation performance.[1][13]
In medicinal chemistry, SAR studies guide the rational design of more potent and selective drug candidates. For instance, in a series of pyrazole-based inhibitors, modifications at different positions of the pyrazole ring were shown to influence the inhibitory activity and selectivity against different metalloproteases.[16][19] The cytotoxic and genotoxic effects of nitropyrazole-derived HEDMs have also been linked to the production of reactive oxygen/nitrogen species, highlighting the importance of understanding their mechanistic toxicology.[15]
Conclusion and Future Perspectives
Substituted nitropyrazoles are a fascinating and important class of compounds with a broad spectrum of applications. The synthetic methodologies for their preparation are well-established, yet there is still room for the development of more efficient, selective, and environmentally friendly routes. In the field of energetic materials, the quest for compounds with superior performance and enhanced safety continues to drive research into novel nitropyrazole derivatives. In drug discovery, the nitropyrazole scaffold remains a promising platform for the development of new therapeutic agents targeting a range of diseases. Future research will likely focus on a deeper understanding of the mechanisms of action, the optimization of structure-activity relationships, and the exploration of new applications for this versatile class of molecules.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020-07-30). PubMed.
- How to Synthesize 4-Nitropyrazole Efficiently?. (n.d.). Guidechem.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020-07-30). PMC - PubMed Central.
- Review on synthesis of nitropyrazoles. (2014).
- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
- Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (n.d.). New Journal of Chemistry (RSC Publishing).
- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis of 3-Nitropyrazole. (2004). Semantic Scholar.
- Nitropyrazoles (review). (n.d.).
- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (2020-01-17). Semantic Scholar.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][8][9]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI.
- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (n.d.). Request PDF.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025-04-29).
- Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. (n.d.). PubMed.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Nitropyrazoles. (n.d.).
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.).
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed.
- Structure–activity relationship summary of tested compounds. (n.d.).
- Nitro-Group-Containing Drugs. (n.d.).
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the regioselective N-alkylation of 5-methyl-3-nitro-1H-pyrazole with methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the resulting methyl ester to the target carboxylic acid. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, characterization data, and visual aids to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals.[1][2] The specific compound, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid[3], serves as a valuable building block, incorporating a nitro-pyrazole moiety linked to a benzoic acid functionality. This unique combination of functional groups allows for diverse subsequent chemical modifications, making it an attractive starting material for medicinal chemistry campaigns. This document outlines a reliable and scalable laboratory procedure for its preparation.
The synthetic strategy is predicated on two well-established transformations: the N-alkylation of a pyrazole ring and the saponification of a methyl ester. The regioselectivity of the initial N-alkylation step is a critical consideration for unsymmetrical pyrazoles.[4][5] In the case of 5-methyl-3-nitro-1H-pyrazole, the electronic and steric environment directs the alkylation to the desired N1 position. The subsequent hydrolysis of the methyl ester is a standard procedure, readily accomplished under basic conditions.[6][7]
Reaction Scheme
Caption: Overall synthetic route for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 5-methyl-3-nitro-1H-pyrazole | ≥97% | Commercially Available |
| Methyl 3-(bromomethyl)benzoate | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Sodium hydroxide (NaOH) | ≥97% | Commercially Available |
| Hydrochloric acid (HCl), concentrated | 37% | Commercially Available |
| Methanol (MeOH) | ACS grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Magnesium sulfate (MgSO₄), anhydrous | ≥97% | Commercially Available |
| Round-bottom flasks | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Condenser | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| pH paper or pH meter | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |
Safety Precautions:
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled in a well-ventilated fume hood.
-
Methyl 3-(bromomethyl)benzoate is a lachrymator and should be handled with care in a fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All reactions should be performed in a well-ventilated fume hood.
Experimental Protocols
Step 1: Synthesis of methyl 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
This procedure details the N-alkylation of 5-methyl-3-nitro-1H-pyrazole. The use of potassium carbonate as a base in DMF is a common and effective method for this transformation.[8]
Caption: Workflow for the N-alkylation of 5-methyl-3-nitro-1H-pyrazole.
Detailed Steps:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3-nitro-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of pyrazole).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting pyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approximately 5 times the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine (2 x volume of water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate.
Step 2: Synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using sodium hydroxide.[6]
Caption: Workflow for the hydrolysis of the methyl ester intermediate.
Detailed Steps:
-
In a 100 mL round-bottom flask, dissolve the methyl 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) from Step 1 in a mixture of methanol and water (e.g., a 3:1 v/v mixture).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid while stirring in an ice bath. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the solid under vacuum to yield the final product, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
| ¹H NMR | Peaks corresponding to the pyrazole methyl group, the methylene bridge, the aromatic protons of the benzoic acid moiety, the pyrazole ring proton, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁N₃O₄, MW: 261.23 g/mol ).[3] |
| Melting Point | A sharp melting point range, indicating high purity. |
Discussion
The presented two-step synthesis provides an efficient and reliable method for the preparation of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The N-alkylation in Step 1 proceeds with high regioselectivity, driven by the steric hindrance of the methyl group and the electronic effects of the nitro group on the pyrazole ring. The choice of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and provides sufficient basicity to deprotonate the pyrazole for the subsequent alkylation.
The hydrolysis in Step 2 is a straightforward saponification reaction. The use of a mixed solvent system of methanol and water ensures the solubility of both the ester starting material and the hydroxide reagent. Acidification of the reaction mixture after the hydrolysis is complete protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, which allows for easy isolation by filtration.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By providing a step-by-step guide with clear explanations and visual workflows, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient production of this important chemical intermediate.
References
-
PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Available from: [Link]
-
Sharma, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]
-
De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available from: [Link]
-
Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available from: [Link]
- Google Patents. (1996). N-alkylation method of pyrazole.
-
De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Baklan, D. V., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][6]triazin-7(6H). Molecules. Available from: [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]
-
MDPI. (2001). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. Available from: [Link]
- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Zenodo. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
-
American Chemical Society. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]
-
ResearchGate. (2018). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by... Available from: [Link]
- Google Patents. (2020). Preparation method of 3-nitro-2-methylbenzoic acid.
-
Anasazi Instruments. (2012). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]
-
American Chemical Society. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]
-
Royal Society of Chemistry. (2012). Preparation of methyl 3-nitrobenzoate. Available from: [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Experimental Design for Testing Pyrazole Derivatives as Enzyme Inhibitors
Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for diverse substitutions, making it an ideal candidate for designing potent and selective enzyme inhibitors targeting various diseases, from cancer to inflammation.[3][4] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate novel pyrazole derivatives as enzyme inhibitors. We will progress from initial potency determination to in-depth mechanistic and biophysical characterization, ensuring a robust and reliable assessment of each candidate compound.
Guiding Philosophy: An Integrated Workflow for Inhibitor Characterization
A successful inhibitor discovery campaign requires more than a single potency value. It demands a multi-pronged approach to build a complete profile of the compound's interaction with its target enzyme. This ensures that the observed activity is genuine, specific, and well-understood, providing a solid foundation for further development. The workflow described herein is designed as a funnel, progressively narrowing a pool of candidate molecules to those with the most promising therapeutic potential.
Diagram 2: Models of reversible enzyme inhibition.
Protocol 2.1: Enzyme Kinetic Studies for MoA Determination
Rationale: By measuring the reaction velocity at different substrate concentrations in the presence and absence of a fixed concentration of the inhibitor, one can determine the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-Vmax). These changes are characteristic of the inhibition type. [5] Methodology:
-
Select a potent pyrazole derivative (e.g., PYR-004 from the table above).
-
Prepare a matrix of reactions in a 96-well plate.
-
Rows: Vary the substrate concentration (e.g., 8 concentrations from 0.1x Km to 10x Km).
-
Columns: Vary the inhibitor concentration (e.g., a no-inhibitor control, and 3-4 fixed concentrations around the IC50, such as 0.5x, 1x, 2x, and 5x IC50).
-
-
Run the enzyme assay as described in Protocol 1.1, measuring the initial reaction velocity for each condition.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V) versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km values.
-
Alternatively, use a double-reciprocal Lineweaver-Burk plot (1/V vs 1/[S]) for visualization, where changes in the y-intercept (1/Vmax) and x-intercept (-1/Km) are indicative of the MoA.
-
Data Interpretation:
| Inhibition Type | Effect on Apparent Km | Effect on Apparent Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect at the y-axis. [6] |
| Non-competitive | Unchanged | Decreases | Lines intersect at the x-axis. [6] |
| Uncompetitive | Decreases | Decreases | Lines are parallel. [7] |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the second or third quadrant. |
Phase 3: Biophysical Characterization of Direct Binding
Kinetic assays demonstrate an effect on enzyme function, but they do not prove direct physical interaction. Biophysical assays provide this confirmation and deliver rich quantitative data on the binding event itself, ruling out artifacts and deepening the understanding of the interaction. [8][9]
Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. [10]It provides kinetic data, including the association rate (ka or kon) and the dissociation rate (kd or koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). [11]This is invaluable for understanding how quickly an inhibitor binds and how long it remains bound.
Methodology: [12]1. Ligand Immobilization: The target enzyme (ligand) is covalently immobilized onto the surface of an SPR sensor chip. 2. Analyte Injection: The pyrazole derivative (analyte) is prepared in a series of concentrations and injected over the sensor surface at a constant flow rate. 3. Data Collection: The binding is monitored in real-time, generating a sensorgram that shows an association phase during injection and a dissociation phase when the injection stops. 4. Regeneration: A specific buffer is injected to remove all bound analyte, preparing the surface for the next cycle. 5. Data Analysis: The resulting sensorgrams are globally fitted to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Protocol 3.2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Rationale: ITC is considered the gold standard for characterizing binding interactions. [9]It directly measures the heat released or absorbed when an inhibitor binds to an enzyme. [13][14]A single ITC experiment can determine the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). [15]This provides a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The purified target enzyme is placed in the ITC sample cell, and the pyrazole derivative is loaded into the titration syringe. Both must be in identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the inhibitor into the enzyme solution is performed.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection until the enzyme becomes saturated. [16]4. Data Analysis: The heat per injection is plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a model to extract the thermodynamic parameters.
Comparison of Biophysical Techniques:
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (ka, kd) and affinity (KD) | Binding thermodynamics (KD, n, ΔH, ΔS) |
| Principle | Mass change at a surface (refractive index) [10] | Heat change in solution [13] |
| Labeling Requirement | None (Label-free) | None (Label-free) |
| Immobilization | Requires enzyme immobilization on a chip | Both components are in solution |
| Throughput | Medium to High | Low to Medium [17] |
| Use Case | Ideal for ranking by affinity and residence time | Gold standard for validation and thermodynamic profiling |
Phase 4: Structural Basis of Inhibition
The ultimate validation of an inhibitor's MoA comes from visualizing its interaction with the target enzyme at an atomic level.
X-ray Crystallography: Co-crystallizing a pyrazole derivative with its target enzyme and solving the resulting structure provides a high-resolution 3D map of the binding site. [18]This information is invaluable for:
-
Confirming the binding mode: Unambiguously shows if the inhibitor is in the active site or an allosteric pocket. [19]* Identifying key interactions: Reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the enzyme-inhibitor complex.
-
Guiding Structure-Activity Relationship (SAR): Provides a rational basis for designing next-generation pyrazole derivatives with improved potency and selectivity. [18]
Conclusion
The evaluation of pyrazole derivatives as enzyme inhibitors is a systematic process that builds a comprehensive understanding of a compound's biological activity. By progressing from high-throughput screening and IC50 determination to detailed kinetic, biophysical, and structural studies, researchers can confidently identify and validate promising lead candidates. This integrated approach, grounded in rigorous experimental design and data interpretation, is essential for translating the chemical versatility of the pyrazole scaffold into effective therapeutic agents.
References
-
Willies, S. C., & Mittermaier, A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]
-
Day, Y. S. N., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Biochemical Journal. Available at: [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
Li, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Di Trani, J., et al. (2021). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]
-
Dawood, K. M., Abbas, A. A., & Abdellattif, M. H. (2022). Inhibitory activities of bipyrazoles: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Mittermaier, A. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. Available at: [Link]
-
Mittermaier, A., & Willies, S. C. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal. Available at: [Link]
-
Ichor Life Sciences. (n.d.). Biophysical Assays. Available at: [Link]
-
Brown, T. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Mittermaier, A., & Willies, S. C. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Johnson, T. W., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]
-
ResearchGate. (2008). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
News-Medical.Net. (2016). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. Available at: [Link]
-
Petr Kuzmič. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
SlideShare. (n.d.). Enzyme inhibition - Competitive, Non- Competitive, Uncompetitive, Allosteric. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Available at: [Link]
-
Tholander, F., & Maurer, F. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PLoS One. Available at: [Link]
-
Beltran, P. J., et al. (2021). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery. Available at: [Link]
-
Pietruszko, R., & Theorell, H. (1969). Kinetics of pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Turnbull, A. P., et al. (2021). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. Available at: [Link]
-
LibreTexts Chemistry. (2021). Enzyme Inhibition. Available at: [Link]
-
Biosensing Instrument. (2022). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. Available at: [Link]
-
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available at: [Link]
-
ResearchGate. (2012). Kinetics of pyrazole inhibition. Competitive inhibition plot. Available at: [Link]
-
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules. Available at: [Link]
-
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Available at: [Link]
-
Lounsbury, N. W., & Harris, T. K. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Methods in Enzymology. Available at: [Link]
-
Li, L., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Tussupbayev, S., et al. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics. Available at: [Link]
-
Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. microbenotes.com [microbenotes.com]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. news-medical.net [news-medical.net]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"protocol for evaluating the antimicrobial activity of novel pyrazoles"
Application Note & Protocol
A Framework for the Comprehensive Evaluation of the Antimicrobial Activity of Novel Pyrazole Derivatives
Abstract
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives represent a promising class of heterocyclic compounds, acknowledged for a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] This document provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of newly synthesized pyrazole compounds. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7] We detail methodologies for primary qualitative screening via the Agar Disk Diffusion method, secondary quantitative assessment of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and advanced characterization of antimicrobial dynamics using Time-Kill Kinetics Assays. The causality behind experimental choices is explained to provide not just a procedure, but a robust, self-validating system for generating reliable preclinical data.
Introduction: The Rationale for Pyrazole Screening
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs.[2][4] A growing body of evidence indicates that certain pyrazole derivatives exhibit potent activity against a range of pathogenic microbes, including drug-resistant strains.[8][9] Their mechanisms of action can be diverse, with some studies pointing towards the inhibition of essential bacterial enzymes like DNA gyrase.[2][4][8]
The journey from a novel synthesized compound to a potential drug candidate is rigorous. The foundational step is a reliable and standardized assessment of its antimicrobial activity.[10][11] This guide provides the protocols to build that foundation, enabling researchers to identify promising lead compounds for further development.
Foundational Procedures: Setting the Stage for Accurate Assessment
Methodological precision in the preliminary stages is paramount for the validity of all subsequent data. Any deviation from standardized procedures can significantly impact results.[12]
Selection of Test Microorganisms and Culture Conditions
The choice of microorganisms should be broad enough to establish the spectrum of activity. A standard panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi (Optional): Candida albicans (e.g., ATCC 10231).
Causality: Using standardized reference strains (e.g., from the American Type Culture Collection - ATCC) is critical for inter-laboratory reproducibility. These strains have well-characterized susceptibility profiles.
Media: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the globally recommended media for routine susceptibility testing of non-fastidious bacteria.[13] This is because they have good batch-to-batch reproducibility, are low in sulfonamide and trimethoprim inhibitors, and support the satisfactory growth of most common pathogens.
Preparation of Novel Pyrazole Compound Stock Solutions
-
Solubilization: Accurately weigh the novel pyrazole compound. Dissolve it in a minimal volume of sterile 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for novel compounds, but its final concentration in the assay should not exceed 1% (v/v) to avoid impacting microbial growth.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Inoculum Standardization: The 0.5 McFarland Standard
This is the most critical step for ensuring the correct density of bacteria in the test.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Suspend the colonies in a tube containing 4-5 mL of sterile saline (0.85% NaCl).
-
Vortex the suspension thoroughly to create a homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a nephelometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[14][15]
Causality: An inoculum that is too dense will result in falsely resistant results (e.g., smaller zones of inhibition or higher MICs), while an overly sparse inoculum can lead to falsely susceptible results.[16] This standardized starting density is essential for the validity and reproducibility of the assay.[12]
Tier 1 Protocol: Agar Disk Diffusion for Primary Qualitative Screening
The disk diffusion (or Kirby-Bauer) method is a simple, rapid, and cost-effective qualitative assay to determine if a novel pyrazole compound possesses any antimicrobial activity.[13][17] The principle relies on the diffusion of the compound from an impregnated paper disk into an agar medium, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where microbial growth is prevented.[18]
Detailed Step-by-Step Methodology
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the 0.5 McFarland bacterial suspension.[10] Remove excess fluid by pressing the swab against the inside wall of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[12]
-
Plate Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar, until no visible moisture remains on the agar surface.
-
Preparation of Compound Disks: Under sterile conditions, impregnate sterile blank paper disks (6 mm diameter) with a known volume (e.g., 10-20 µL) of the pyrazole stock solution to achieve a specific amount per disk (e.g., 30 µg). Allow the solvent to evaporate completely.
-
Disk Application: Using sterile forceps, place the impregnated pyrazole disks onto the inoculated MHA plate. Ensure firm, even contact with the agar surface.[17] Disks should be placed at least 24 mm apart from center to center and 15 mm from the edge of the plate to prevent overlapping of zones.
-
Controls:
-
Positive Control: A disk of a standard antibiotic (e.g., Ciprofloxacin, 5 µg).
-
Negative Control: A blank disk impregnated only with the solvent (e.g., DMSO) used to dissolve the pyrazole. This is crucial to confirm that the solvent itself does not inhibit growth.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours. This must be done within 15 minutes of disk application.[17]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a caliper or ruler. The negative control (solvent) should show no zone of inhibition.
Caption: Workflow for the Agar Disk Diffusion method.
Data Presentation
| Compound ID | Concentration (µ g/disk ) | Gram-Positive: S. aureus Zone (mm) | Gram-Negative: E. coli Zone (mm) |
| Pyrazole-001 | 30 | 18 | 0 |
| Pyrazole-002 | 30 | 22 | 15 |
| Ciprofloxacin | 5 | 25 | 30 |
| DMSO (Solvent) | 10 µL | 0 | 0 |
Tier 2 Protocol: Broth Microdilution for Quantitative Assessment
For compounds demonstrating activity in the primary screen, the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized technique for this purpose.[19][20][21] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[20][22]
Detailed Step-by-Step Methodology for MIC
-
Plate Setup: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[23]
-
Compound Dilution: Add 100 µL of the pyrazole stock solution (at 2x the highest desired final concentration) to the first column of wells. This results in a total volume of 200 µL.
-
Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard the final 100 µL from the last dilution column.[23] This creates a gradient of decreasing compound concentrations.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well (typically 5-10 µL depending on the dilution factor, to reach the final volume and cell density). The final volume in each test well should be uniform.
-
Controls:
-
Growth Control (Positive): A well containing broth and inoculum, but no pyrazole compound. This well should show turbidity.[20]
-
Sterility Control (Negative): A well containing only sterile broth to check for contamination. This well should remain clear.[20]
-
Positive Drug Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[14][15] This can be assessed visually or with a plate reader measuring optical density (OD).
Caption: Workflow for Broth Microdilution MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. It is a direct extension of the MIC test. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction in the initial bacterial inoculum.[21][24]
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that resulted in no colony growth (or a ≥99.9% reduction) on the subculture plate.
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[21]
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Data Presentation
| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrazole-002 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Pyrazole-002 | E. coli | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
Tier 3 Protocol: Time-Kill Kinetics Assay for Dynamic Characterization
While MIC and MBC provide static endpoints, a time-kill assay reveals the dynamic relationship between a compound and a microorganism, showing the rate of killing over time.[24][25][26] This assay provides valuable information on the pharmacodynamics of a novel compound.
Detailed Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare flasks or tubes with sterile CAMHB containing the novel pyrazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Also include a no-drug growth control.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Incubation: Incubate all flasks in a shaking incubator (to ensure aeration) at 35-37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralization and Dilution: Immediately perform a serial 10-fold dilution of the aliquot in sterile saline or a suitable neutralizing broth to inactivate the antimicrobial agent.
-
Enumeration: Plate a known volume (e.g., 100 µL) from several appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration tested.
Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]
-
Bacteriostatic activity is indicated by a <3-log₁₀ reduction in CFU/mL, where growth is inhibited but the cell count does not significantly decrease.[24]
Caption: Workflow for the Time-Kill Kinetics Assay.
Conclusion
This tiered approach provides a systematic and robust pathway for evaluating the antimicrobial properties of novel pyrazole compounds. By progressing from qualitative screening to quantitative MIC/MBC determination and finally to dynamic time-kill analysis, researchers can build a comprehensive data package. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, is essential for generating high-quality, reproducible data that can confidently guide the selection of lead compounds for further stages of drug discovery and development.
References
- Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Vertex AI Search.
- Sharma, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
- Alzahrani, A. Y., et al. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online.
- Mohamed, A. M., & Ammar, Y. A. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- Yadav, P., et al. (2022). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID.
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
- Wikipedia. (n.d.). Disk diffusion test. Wikipedia.
- Tendencia, E. A. (2004). Disk diffusion method. Aquaculture Department, Southeast Asian Fisheries Development Center.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST.
- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs.
- Scribd. (n.d.). Time Kill Assay. Scribd.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.
- Spahn, C., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.
- Pathak, R. B., et al. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science.
- IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
- ResearchGate. (2025). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate.
- Pacific BioLabs. (n.d.). Time Kill Testing. Pacific BioLabs.
- Chhabria, M. T., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Ingenta Connect.
- ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists.
- Sim, J. H., & Lee, G. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. ijrar.org [ijrar.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chainnetwork.org [chainnetwork.org]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apec.org [apec.org]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. emerypharma.com [emerypharma.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. pacificbiolabs.com [pacificbiolabs.com]
Application Note: A Practical Guide to the Purification and Characterization of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This document provides a comprehensive guide to the purification and analytical validation of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (PubChem CID: 840116)[1]. The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount for accurate biological evaluation and successful drug development. This guide details robust, field-proven protocols for purification via recrystallization and column chromatography, alongside methods for purity assessment and structural confirmation. The causality behind experimental choices is emphasized to empower researchers to adapt these techniques to similar chemical entities.
Introduction and Compound Profile
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a multifaceted molecule featuring a pyrazole core, a common scaffold in medicinal chemistry known for a wide range of biological activities[2][3]. The presence of the benzoic acid moiety provides a handle for modifying solubility and for potential salt formation, while the nitro group can influence electronic properties and serve as a precursor for other functional groups.
Given its potential use in screening libraries and as a synthetic intermediate, obtaining this compound in a highly pure form is essential to ensure that downstream experimental results are valid and reproducible. This application note addresses the common challenges in its purification, such as the removal of starting materials, regioisomeric impurities, and reaction byproducts.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O₄ | PubChem[1] |
| Molecular Weight | 261.23 g/mol | PubChem[1] |
| Predicted XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | PubChem[1] |
| Hydrogen Bond Acceptors | 5 (Nitro, Pyrazole N, Carbonyl) | PubChem[1] |
| Predicted Acidity | The benzoic acid moiety confers acidic properties, suggesting solubility in aqueous base. | Chemical Principles |
Anticipated Impurity Profile
A typical synthesis of this compound involves the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with a 3-(halomethyl)benzoic acid derivative. Based on this, common impurities may include:
-
Unreacted Starting Materials: 5-methyl-3-nitro-1H-pyrazole and the benzoic acid precursor.
-
Regioisomers: Alkylation can potentially occur at the N2 position of the pyrazole ring, leading to the formation of 3-[(3-methyl-5-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. These isomers often have very similar physical properties, making separation challenging[4].
-
Byproducts: Products from side reactions or decomposition.
Integrated Purification and Analysis Workflow
The overall strategy involves a primary purification step (recrystallization or chromatography) followed by rigorous analytical confirmation of purity and identity.
Caption: Integrated workflow for purification and analysis.
Purification Protocols
Strategy 1: Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.
Rationale: Benzoic acid and its derivatives are often readily purified by recrystallization. Their solubility is typically low in non-polar solvents but increases significantly in polar protic solvents like alcohols, especially with heating[5][6][7].
Protocol 3.1.1: Solvent Screening
-
Place ~20 mg of the crude product into separate test tubes.
-
Add a potential solvent (see Table 2) dropwise at room temperature until the total volume is 0.5 mL. Observe solubility.
-
If the solid is insoluble or sparingly soluble, heat the mixture gently in a water bath. If the solid dissolves, it is a potential candidate solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a high recovery of crystalline material.
-
Test binary solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) if a single solvent is not ideal.
| Solvent/System | Rationale & Expected Behavior |
| Ethanol or Isopropanol | The compound is expected to be highly soluble when hot and less soluble when cold. Often a good first choice[5][6]. |
| Ethyl Acetate | A moderately polar solvent; may require a co-solvent like hexane or heptane to reduce solubility for crystallization. |
| Acetonitrile | Similar polarity to ethanol; good solubility is expected[7]. |
| Ethanol/Water | A powerful binary system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Allow to cool. |
| Toluene | Benzoic acid derivatives often have lower solubility in toluene, which may be useful for precipitating the product from a reaction mixture[6]. |
Protocol 3.1.2: Bulk Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the chosen solvent (or primary solvent of a binary system) in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.
-
Hot Filtration (Critical Step): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.
-
If using a binary system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve and clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Strategy 2: Flash Column Chromatography
When recrystallization fails to remove closely-related impurities (like regioisomers) or if the crude product is an oil, flash column chromatography is the preferred method[8]. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.
Rationale: The compound contains several polar functional groups (carboxylic acid, nitro group) and a moderately non-polar backbone. This polarity profile makes it an excellent candidate for purification on normal-phase silica gel. The acidic nature of the molecule requires careful mobile phase selection to prevent peak tailing[9].
Protocol 3.2.1: TLC Method Development
-
Prepare a stock solution of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto silica gel TLC plates.
-
Develop the plates in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate).
-
Key Insight: Add 0.5-1% acetic acid to the mobile phase. This suppresses the deprotonation of the benzoic acid, ensuring a compact spot and preventing streaking on the column.
-
The ideal eluent system should provide a retention factor (Rf) for the target compound of ~0.3-0.4.
Protocol 3.2.2: Column Purification
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 80:20 Hexane/Ethyl Acetate + 0.5% Acetic Acid).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, applying positive pressure (flash chromatography).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, move from 20% to 40% to 60% ethyl acetate in hexane. The less polar impurities will elute first, followed by the target compound.
-
Fraction Collection: Collect eluent in small, sequential fractions.
-
Fraction Analysis: Spot every few fractions on a TLC plate, develop, and visualize (typically under UV light at 254 nm) to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Purity Assessment and Structural Confirmation
Confirmation of purity and structure must be performed using orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for quantitative purity assessment.
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The use of a phenyl-hexyl column can provide alternative selectivity for aromatic and nitro-containing compounds due to potential π-π interactions, which can be advantageous for separating closely related isomers[10].
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid |
| Gradient | e.g., 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: Provides definitive structural information. Expected signals would include: a singlet for the pyrazole C-H proton, a singlet for the benzylic CH₂ protons, aromatic signals for the benzoic acid ring, and a singlet for the pyrazole methyl group. The integration of these signals should correspond to the number of protons in the structure[2][11].
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the carbon bearing the nitro group[12][13].
-
Mass Spectrometry (MS): Confirms the molecular weight. An exact mass measurement from High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition[14].
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expect strong absorbances for the O-H and C=O of the carboxylic acid, characteristic stretches for the NO₂ group (~1530 and 1350 cm⁻¹), and signals for the aromatic rings[12].
Conclusion and Best Practices
The purification of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be reliably achieved through systematic application of recrystallization or flash column chromatography.
-
Prioritize Recrystallization: It is more scalable, cost-effective, and environmentally friendly. Perform a thorough solvent screen to find the optimal conditions.
-
Use Chromatography for Difficult Separations: For complex mixtures or isomeric impurities, chromatography is indispensable. The addition of a small amount of acid to the eluent is critical for good peak shape.
-
Validate Rigorously: Always confirm the purity and identity of the final compound using a combination of HPLC and spectroscopic methods (NMR, MS). Purity should typically exceed 98% for use in biological assays.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently obtain high-purity material essential for advancing their scientific objectives.
References
- BenchChem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Acree, Jr., W.E. (2017). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- ResearchGate.
- Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Oriental Journal of Chemistry.
- BenchChem.
- CDN.
- MDPI.
- Indian Academy of Sciences.
- KTU ePubl.
- University of Colorado Boulder.
- Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- National Institutes of Health.
- PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
- Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- YouTube.
- Google P
- PubMed Central. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
Sources
- 1. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific biological target and mechanism of action for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid are not yet fully elucidated in publicly available literature. This document provides a comprehensive framework and detailed protocols based on the known activities of structurally related pyrazole derivatives. The proposed applications herein are intended to serve as a guide for the initial characterization and utilization of this compound as a chemical probe.
Introduction: The Pyrazole Scaffold in Chemical Biology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Many pyrazole-containing compounds function as potent and selective inhibitors of key cellular signaling proteins, particularly protein kinases.[3][4] The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (hereafter referred to as Probe-X) is a novel pyrazole derivative. Its chemical structure, featuring a substituted pyrazole ring linked to a benzoic acid moiety, suggests its potential to interact with specific biological targets and modulate their function. This document outlines detailed protocols for characterizing the biological activity of Probe-X and utilizing it as a chemical probe to investigate cellular signaling pathways.
Table 1: Physicochemical Properties of Probe-X
| Property | Value | Source |
| Molecular Formula | C12H11N3O4 | PubChem[5] |
| Molecular Weight | 261.23 g/mol | PubChem[5] |
| CAS Number | 491831-82-4 | PubChem[5] |
Postulated Mechanism of Action: A Framework for Investigation
Based on the prevalence of pyrazole derivatives as kinase inhibitors, a plausible starting hypothesis is that Probe-X targets a specific protein kinase. The following protocols are designed to test this hypothesis and to characterize the downstream cellular consequences of target engagement. The workflow will begin with broad cellular viability assays, followed by more specific assays to identify the mode of cell death, and finally, biochemical assays to pinpoint a direct molecular target.
Caption: Postulated mechanism of action for Probe-X.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of Probe-X are critical for reproducible results.
-
Stock Solution Preparation:
-
Dissolve Probe-X in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[3]
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in the vehicle control.
-
Cell-Based Assays: Initial Characterization
This initial screen will determine the cytotoxic effects of Probe-X on a panel of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Treatment: Add serial dilutions of Probe-X (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
-
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis of Pyrazole Derivatives via Flow Chemistry
Introduction: The Imperative for Advanced Pyrazole Synthesis
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and agrochemical development. Their scaffolds are prevalent in a wide array of pharmaceuticals, exhibiting activities as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[1][2] The structural versatility of the pyrazole ring allows for fine-tuning of its pharmacological properties, making it a highly sought-after motif in drug discovery.[1][3][4]
However, traditional batch synthesis methods for these vital compounds often present significant challenges related to safety, scalability, and efficiency.[1][2][3][5] The use of hazardous reagents like hydrazine and unstable intermediates such as diazonium salts poses considerable risks in large-scale batch reactors.[6][7] Furthermore, managing the exothermicity of reactions and achieving consistent product quality can be problematic, hindering the transition from laboratory discovery to industrial production.
Flow chemistry, or continuous flow processing, has emerged as a transformative technology that directly addresses these limitations.[2][3][5] By performing chemical reactions within a network of tubes and microreactors, flow chemistry offers unparalleled control over reaction parameters, dramatically enhances safety, and facilitates seamless scalability.[8][9][10] This guide provides detailed protocols and expert insights into the application of flow chemistry for the efficient, safe, and scalable synthesis of pyrazole derivatives.
The Rationale: Why Choose Flow Chemistry for Pyrazole Synthesis?
The decision to move from batch to flow processing is driven by a series of compelling advantages that are particularly relevant to pyrazole synthesis.
-
Inherent Safety: Flow reactors contain only a very small volume of the reaction mixture at any given moment. This miniaturization drastically minimizes the risk associated with handling potentially explosive intermediates (e.g., diazo compounds, diazonium salts) or toxic reagents (e.g., hydrazine), as any potential failure is confined to a small, manageable volume.[6][7][11][12]
-
Superior Process Control: The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat transfer.[10] This allows for precise temperature control, safely managing highly exothermic cyclization reactions and preventing the formation of thermal degradation byproducts. This level of control leads to cleaner reaction profiles and higher product purity.
-
Accelerated and Scalable Production: Reactions can often be performed at temperatures and pressures exceeding the solvent's normal boiling point, significantly accelerating reaction rates.[12] Scaling up production does not require redesigning the process; one simply runs the continuous system for a longer duration, ensuring perfect reproducibility from milligram to kilogram scales.[1][6]
-
Telescoped Synthesis and Automation: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, uninterrupted sequence.[6][13][14] This eliminates the need for manual handling, isolation, and purification of intermediates, which saves considerable time, reduces solvent waste, and improves overall process efficiency.[7][15]
Application Protocol 1: Two-Stage Continuous Synthesis of Pyrazoles from Acetophenones
This protocol details a robust, two-stage flow process based on the classical Knorr pyrazole synthesis.[16][17] The first stage involves the formation of an intermediate enaminone from an acetophenone derivative, which is immediately reacted with hydrazine in the second stage to yield the final pyrazole product without isolation of the intermediate.[18]
Reaction Principle:
-
Stage 1 (Enaminone Formation): Acetophenone + Dimethylformamide dimethyl acetal (DMF-DMA) → Enaminone
-
Stage 2 (Cyclization): Enaminone + Hydrazine → Pyrazole
Experimental Workflow Diagram
Caption: Workflow for the two-stage synthesis of pyrazoles.
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A: Prepare a solution of the starting acetophenone (0.2 M) and DMF-DMA (0.22 M, 1.1 eq) in anhydrous DMF.
-
Solution B: Prepare a solution of hydrazine hydrate (0.3 M, 1.5 eq) in anhydrous DMF.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Use two separate pumps for Solution A and Solution B.
-
Pump A is configured to feed into a T-mixer, which then directs the flow into Reactor 1 (a 5 mL stainless steel coil).
-
The output of Reactor 1 is connected to a second T-mixer, where it converges with the stream from Pump B.
-
This combined stream flows into Reactor 2 (a 2 mL glass microreactor chip).
-
Install a back pressure regulator (e.g., 10 bar) after Reactor 2 to ensure solvents remain in the liquid phase at elevated temperatures.
-
-
Reaction Execution:
-
Heat Reactor 1 to 170 °C and Reactor 2 to 150 °C.
-
Set the flow rate for Pump A to 0.5 mL/min. This results in a residence time of 10 minutes in Reactor 1 for the enaminone formation.
-
Set the flow rate for Pump B to 0.5 mL/min.
-
The total flow rate entering Reactor 2 is 1.0 mL/min, resulting in a residence time of 2 minutes for the cyclization step.
-
-
Work-up and Analysis:
-
Allow the system to reach a steady state for approximately 3-4 reactor volumes before collecting the product.
-
The output stream is collected, and the solvent is removed under reduced pressure.
-
The crude product can be purified by standard methods (e.g., column chromatography) to yield the desired pyrazole. Yields are typically high, often exceeding 80%.[18]
-
Quantitative Data Summary
| Parameter | Stage 1 (Enaminone Formation) | Stage 2 (Cyclization) |
| Reactants | Acetophenone (0.2 M), DMF-DMA (0.22 M) | Hydrazine Hydrate (0.3 M) |
| Solvent | DMF | DMF |
| Reactor Type | 5 mL Stainless Steel Coil | 2 mL Glass Microreactor |
| Temperature | 170 °C | 150 °C |
| Flow Rate (Input) | 0.5 mL/min | 1.0 mL/min (combined) |
| Residence Time | 10 min | 2 min |
| Typical Yield Range | N/A (Intermediate) | 75-95%[18] |
Causality Insights: The choice of a stainless-steel coil for the first, higher-temperature step ensures robustness and pressure resistance.[18] A glass microreactor is used for the second step to allow visual inspection, which is critical for identifying potential issues like precipitation.[18] This telescoped approach is highly efficient as it bypasses the need to isolate the enaminone intermediate, which may be unstable or difficult to handle.
Application Protocol 2: Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination
This protocol outlines an uninterrupted two-step flow strategy to synthesize 3,5-disubstituted pyrazoles from readily available terminal alkynes.[19] It involves a copper-catalyzed alkyne homocoupling to generate a 1,3-diyne intermediate in situ, which then undergoes a catalyst-free Cope-type hydroamination with hydrazine.[13][14][20]
Reaction Principle:
-
Stage 1 (Diyne Formation): 2 x Terminal Alkyne --(Cu-Catalyst)--> 1,3-Diyne
-
Stage 2 (Cyclization): 1,3-Diyne + Hydrazine --> 3,5-Disubstituted Pyrazole
Experimental Workflow Diagram
Caption: Telescoped flow synthesis of 3,5-disubstituted pyrazoles.
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A: Prepare a solution of the terminal alkyne (0.2 M) and CuBr₂ (0.02 M, 10 mol%) in acetonitrile.
-
Solution B: Prepare a solution of hydrazine monohydrate (0.1 M, 1.0 eq relative to the diyne) in acetonitrile.
-
-
System Setup:
-
Configure the flow system as shown in the diagram, using PFA or stainless steel tubing for the reactor coils.
-
Pump A feeds into Reactor 1, a heated coil reactor.
-
The output from Reactor 1 is merged with the stream from Pump B at a T-mixer before entering Reactor 2.
-
A back pressure regulator (e.g., 15 bar) is placed at the end of the system.
-
-
Reaction Execution:
-
Heat Reactor 1 to 80 °C and Reactor 2 to 100 °C.
-
Set the flow rates for both Pump A and Pump B to 0.1 mL/min.
-
The residence time in each reactor will depend on the coil volume (e.g., a 2 mL coil would provide a 20-minute residence time for the first step and a 10-minute residence time for the second).
-
The total reaction time is significantly reduced compared to batch conditions, often from over 24 hours to less than 2 hours.[19]
-
-
Work-up and Analysis:
-
After allowing the system to stabilize, collect the product stream.
-
The solvent is evaporated, and the residue is purified via flash column chromatography to afford the pure 3,5-disubstituted pyrazole.
-
Quantitative Data Summary
| Parameter | Stage 1 (Homocoupling) | Stage 2 (Hydroamination) |
| Reactants | Terminal Alkyne (0.2 M), CuBr₂ (10 mol%) | Hydrazine Monohydrate (0.1 M) |
| Solvent | Acetonitrile | Acetonitrile |
| Reactor Volume | Variable (e.g., 2 mL PFA coil) | Variable (e.g., 2 mL PFA coil) |
| Temperature | 80 °C | 100 °C |
| Flow Rate (Input) | 0.1 mL/min | 0.2 mL/min (combined) |
| Residence Time | ~20 min (for 2 mL coil) | ~10 min (for 2 mL coil) |
| Typical Yield Range | N/A (Intermediate) | 84-90%[19] |
Causality Insights: This method's key advantage is the in situ generation and immediate consumption of the 1,3-diyne intermediate.[19][20] 1,3-diynes can be unstable, and avoiding their isolation enhances the safety and practicality of the synthesis. The Cope-type hydroamination is catalyst-free, simplifying the second stage of the reaction.[20] A telescoped process is crucial here, as separating the copper catalyst after the first step would add complexity and reduce overall efficiency.[20]
Conclusion and Future Outlook
The adoption of continuous flow chemistry marks a paradigm shift in the synthesis of pyrazole derivatives, transforming it from a potentially hazardous and difficult-to-scale batch process into a safe, efficient, and highly reproducible manufacturing technology.[8] The protocols described herein demonstrate the tangible benefits of enhanced process control and telescoped multi-step synthesis, leading to high yields and purity while minimizing risk and waste.[6] For researchers and professionals in drug development, flow chemistry is not merely an alternative but a superior methodology for accessing complex heterocyclic scaffolds, accelerating the journey from discovery to market.
References
-
Title: Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry Source: GalChimia Technical Note URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: ResearchGate (originally published in Molecules) URL: [Link]
-
Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination Source: RSC Publishing (RSC Advances) URL: [Link]
-
Title: Cu-catalysed pyrazole synthesis in continuous flow Source: RSC Publishing (Catalysis Science & Technology) URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: OUCI (Odessa University Chemical Journal) URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: Semantic Scholar (originally published in Molecules) URL: [Link]
-
Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination Source: Semantic Scholar (originally published in RSC Advances) URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI (Molecules) URL: [Link]
-
Title: A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis Source: ResearchGate (originally published in European Journal of Organic Chemistry) URL: [Link]
-
Title: Cu-catalysed pyrazole synthesis in continuous flow Source: RSC Publishing (Catalysis Science & Technology) URL: [Link]
-
Title: Flow Chemistry for the Synthesis of Heterocycles Source: springerprofessional.de URL: [Link]
-
Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: DSpace@MIT URL: [Link]
-
Title: Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: OUCI (Odessa University Chemical Journal) URL: [Link]
-
Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: ResearchGate (originally published in Angewandte Chemie) URL: [Link]
-
Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: PubMed (Molecules) URL: [Link]
-
Title: Schematic representation of the two-step continuous-flow pyrazole synthesis Source: ResearchGate URL: [Link]
-
Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination Source: RSC Publishing (RSC Advances) URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Flow Chemistry Source: NJ Bio, Inc. URL: [Link]
-
Title: Advantages of continuous flow production Source: Vapourtec URL: [Link]
-
Title: Main advantages of flow chemistry on the drug discovery and development pipeline. Source: ResearchGate URL: [Link]
-
Title: synthesis of pyrazoles Source: YouTube URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 3. [PDF] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | Semantic Scholar [semanticscholar.org]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. vapourtec.com [vapourtec.com]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination | Semantic Scholar [semanticscholar.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. galchimia.com [galchimia.com]
- 19. mdpi.com [mdpi.com]
- 20. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the dedicated technical support guide for the synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis is typically a two-step process starting from 5-methyl-3-nitro-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with a suitable methyl 3-(halomethyl)benzoate. The second step is the saponification (hydrolysis) of the resulting methyl ester to yield the final carboxylic acid product.
`dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ` Caption: General two-step synthesis of the target compound.
Part 1: Troubleshooting the N-Alkylation Reaction
This Sɴ2 reaction is the critical C-N bond-forming step. Success hinges on effective deprotonation of the pyrazole nitrogen and control over regioselectivity.
Question 1: My N-alkylation reaction yield is very low, and I recover mostly unreacted 5-methyl-3-nitro-1H-pyrazole. What's going wrong?
Answer: This common issue almost always points to inefficient deprotonation of the pyrazole N-H or poor reactivity of the electrophile. Let's break down the causes and solutions.
-
Causality—The Role of the Base and Solvent: The pyrazole N-H proton must be removed to generate the nucleophilic pyrazolate anion. The efficiency of this step is governed by the strength of the base and the properties of the solvent. A base must be strong enough to deprotonate the pyrazole, and the solvent must facilitate the subsequent Sɴ2 reaction.[1] Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base without solvating the pyrazolate anion, leaving it "naked" and highly nucleophilic.[1][2]
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Water will consume strong bases and quench the pyrazolate anion.[1] Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (Nitrogen/Argon).
-
Re-evaluate Your Base: For N-alkylation of pyrazoles, base selection is critical. While a weak base might be insufficient, an overly strong base can promote side reactions.
-
Potassium Carbonate (K₂CO₃): A reliable and commonly used base. Ensure it is finely powdered and dried before use to maximize surface area and reactivity.[1]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to the "cesium effect," where the large, soft Cs⁺ cation is poorly solvated, leading to a more reactive, dissociated anion.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation. This is an excellent choice for less reactive systems but requires strict anhydrous conditions and careful handling.[1]
-
-
Check Your Electrophile: Ensure your methyl 3-(bromomethyl)benzoate is not degraded. Benzylic halides can be susceptible to hydrolysis or decomposition over time.[3] If in doubt, source a fresh bottle or re-synthesize it. The reactivity of the leaving group follows the trend I > Br > Cl.[1]
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 50-80 °C can increase the reaction rate. Monitor by TLC to avoid decomposition.
| Parameter | Recommendation for Low Yield | Rationale |
| Base | Switch from K₂CO₃ to NaH (60% dispersion in mineral oil, 1.2 eq). | NaH provides irreversible and complete deprotonation of the pyrazole.[1] |
| Solvent | Use anhydrous DMF or DMSO. | These solvents enhance the nucleophilicity of the pyrazolate anion.[1][2] |
| Temperature | Increase from room temperature to 60 °C. | Provides activation energy to overcome the reaction barrier. |
| Additives | Consider adding a catalytic amount of Sodium Iodide (NaI). | In-situ Finkelstein reaction converts the benzyl bromide to the more reactive benzyl iodide. |
Question 2: I've formed a product, but my NMR spectrum shows a mixture of two isomers. How can I synthesize only the desired 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl] isomer?
Answer: You are observing the classic challenge of regioselectivity in the alkylation of unsymmetrical pyrazoles.[4][5] Alkylation can occur at either the N1 or N2 position, leading to two distinct regioisomers. Fortunately, in this specific substrate, the substitution pattern strongly favors the desired N1 isomer.
-
Causality—Steric and Electronic Control:
-
Steric Hindrance: The methyl group at the C5 position sterically encumbers the adjacent N1 nitrogen. However, the N2 nitrogen is flanked by both the C3-nitro and C5-methyl groups, making it significantly more hindered. Alkylation typically favors the less sterically hindered nitrogen.[1]
-
Electronic Effects: The nitro group at C3 is a powerful electron-withdrawing group. This effect reduces the electron density and, therefore, the nucleophilicity of the adjacent N2 nitrogen. The methyl group at C5 is weakly electron-donating, slightly increasing the nucleophilicity of the N1 nitrogen.
-
The combination of these factors means that the Sɴ2 attack should overwhelmingly occur at the N1 position. If you are seeing a significant amount of the N2 isomer, it may be due to specific reaction conditions that override these intrinsic effects.
`dot digraph "Regioselectivity" { graph [splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
} ` Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.
Protocol for Maximizing N1 Selectivity:
-
Use a Potassium Base: Employ K₂CO₃ or another potassium salt. The potassium cation can coordinate with the pyrazole nitrogens, and its interaction can influence the site of alkylation.
-
Avoid Strong, Hard Bases with Small Cations: Bases like LiH might alter the regiochemical outcome compared to K⁺ or Cs⁺ salts.[4]
-
Solvent Choice: Toluene or THF are less polar than DMF and can sometimes enhance selectivity, though they may require longer reaction times or higher temperatures.[6]
-
Purification: If a minor amount of the N2 isomer is unavoidable, it can typically be separated from the major N1 product by flash column chromatography on silica gel. The two isomers should have different polarities.
Part 2: Troubleshooting the Saponification (Ester Hydrolysis)
This step converts the intermediate ester into the final carboxylic acid. Common issues include incomplete reactions and difficult product isolation.
Question 3: My hydrolysis reaction is very slow or stalls, leaving a significant amount of starting ester even after prolonged reaction time. What should I do?
Answer: Incomplete hydrolysis is typically due to insufficient reactivity under the chosen conditions or poor solubility.
-
Causality—The Hydrolysis Mechanism: Saponification is a nucleophilic acyl substitution where a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. The reaction rate depends on the concentration of OH⁻, the temperature, and the accessibility of the carbonyl group.
Troubleshooting Protocol:
-
Choice of Base and Stoichiometry:
-
Lithium Hydroxide (LiOH): This is often the preferred base for ester hydrolysis as it is less likely to promote side reactions compared to NaOH or KOH.
-
Stoichiometry: Use a sufficient excess of the base, typically 2 to 5 equivalents, to ensure the reaction goes to completion and to neutralize the acidic product as it forms.
-
-
Solvent System: The methyl ester intermediate may have poor solubility in a purely aqueous medium.
-
Co-solvent: Use a mixture of THF/water or Methanol/water (e.g., 2:1 or 3:1 v/v) to ensure the ester is fully dissolved, allowing the aqueous hydroxide to react effectively.[7]
-
-
Temperature: Most saponifications proceed readily at room temperature. If the reaction is slow, gentle heating to 40-50 °C can significantly accelerate the rate. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
Question 4: After acidifying my reaction mixture to precipitate the product, I get an oily or sticky solid that is difficult to filter and purify. How can I get a clean, crystalline product?
Answer: This is a common challenge with the purification of benzoic acid derivatives.[8] The issue can stem from impurities or the intrinsic properties of the molecule.
Detailed Workup and Purification Protocol:
-
Initial Quench and Wash:
-
After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature.
-
Remove the organic co-solvent (THF or Methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). This crucial step removes any unreacted starting ester and non-polar impurities. Your desired product, as a carboxylate salt, will remain in the aqueous layer.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath (0-5 °C).
-
Slowly add 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3).
-
The product should precipitate as a solid. Keeping the mixture cold during precipitation often promotes the formation of a more crystalline solid.
-
If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Sometimes, allowing the mixture to stir in the ice bath for an extended period (1-2 hours) helps.
-
-
Recrystallization:
-
Collect the crude solid by vacuum filtration and wash it with cold water.
-
Recrystallization is the best method for final purification.[9] A good solvent system is often a mixture where the product is soluble in the hot solvent but sparingly soluble in the cold solvent.
-
Recommended Solvent Systems: Try Ethanol/water, Ethyl Acetate/Hexanes, or Acetonitrile. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
| Problem | Solution | Rationale |
| Oily Precipitation | Cool the aqueous layer to 0 °C before and during acidification. Add acid slowly. | Lower temperatures reduce the solubility of the product and favor slower, more ordered crystal growth over rapid, amorphous oiling out. |
| Persistent Impurities | Perform a basic wash (e.g., with Ethyl Acetate) before acidification. | This removes non-acidic organic impurities (like starting ester) while the product is deprotonated and water-soluble. |
| Poor Crystalline Form | Recrystallize from a suitable solvent like Ethanol/water. | This process removes trapped impurities and allows the molecules to arrange into a stable, pure crystal lattice.[9] |
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of the final product? A: 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is typically a white to off-white or pale yellow solid.[10]
Q: Can I use methyl 3-(chloromethyl)benzoate instead of the bromo- derivative? A: Yes, but the reaction will likely be slower as chloride is a poorer leaving group than bromide. You may need to increase the reaction temperature or use a more reactive iodide salt as an additive (NaI) to compensate.[1]
Q: Is the nitro group stable to the reaction conditions? A: Generally, yes. The nitro group on a pyrazole ring is relatively stable to the basic conditions used in both steps, provided excessive heat is avoided.[11][12] However, nitropyrazoles can be sensitive compounds, and appropriate safety precautions should always be taken.
Q: How do I monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting pyrazole, the ester intermediate, and the final acid product will have different Rf values, allowing you to track the consumption of starting material and the formation of the product. The final acid product will typically have a lower Rf (be more polar) than the ester intermediate.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Universitat Autònoma de Barcelona Research Portal. Available at: [Link]
- Purification of benzoic acid and its derivatives. Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Nitropyrazoles. ResearchGate. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Europe PMC. Available at: [Link]
- Process for the purification of benzoic acid. Google Patents.
-
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
- Process for preparing substituted benzoic acid. Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. Available at: [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]
-
Preparation of benzoic acid of high purity. National Bureau of Standards. Available at: [Link]
-
PURIFICATION OF BENZOIC ACID BY SUBLIMATION. YouTube. Available at: [Link]
-
Nitropyrazoles (review). ResearchGate. Available at: [Link]
- N-alkylation method of pyrazole. Google Patents.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. Available at: [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. Chemistry Stack Exchange. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Concurrent SN1 and SN2 reactions in the benzylation of pyridines. ResearchGate. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
Enantioselective SN2 Alkylation of Homoenolates by N-Heterocyclic Carbene Catalysis. ResearchGate. Available at: [Link]
-
Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. SciELO. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
-
N-methylation of pyrazole. Reddit. Available at: [Link]
-
Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. MDPI. Available at: [Link]
-
Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by... ResearchGate. Available at: [Link]
-
Preparation of methyl 3-nitrobenzoate. University of Toronto. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
-
Synthesis of New Heterocyclic Compounds derived from m-methyl benzoic acid and P-nitro benzoic acid and study of Biological activity for some of these compounds. Al-Nahrain University. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Available at: [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. zenodo.org [zenodo.org]
- 8. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]
Technical Support Center: Synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The synthesis of this molecule, while straightforward on paper, presents several critical junctures where yields can be compromised due to issues with regioselectivity, side reactions, and purification. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental challenges and optimize your synthetic protocol for higher purity and yield.
Overall Synthetic Pathway
The synthesis is typically approached in a three-step sequence starting from 5-methylpyrazole. The key challenges lie in the regioselective control during the nitration and, most critically, the N-alkylation steps.
Diagram 1: A common three-step synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis.
Q1: My N-alkylation step is producing a mixture of two isomers that are nearly impossible to separate by column chromatography. How can I improve the regioselectivity to favor the desired N1 product?
A1: This is the most critical challenge in this synthesis. You are observing a mixture of N1 and N2 alkylated regioisomers. The desired product is the N1 isomer, where alkylation occurs on the nitrogen adjacent to the methyl group. The formation of the undesired N2 isomer (alkylation adjacent to the nitro group) is a common side reaction. Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated by adjusting reaction conditions.[1]
-
Causality: The 5-methyl-3-nitropyrazole anion has two nucleophilic nitrogen atoms. The N1 position is sterically more hindered due to the adjacent methyl group. However, the powerful electron-withdrawing nitro group at the C3 position reduces the electron density and nucleophilicity of the adjacent N2 atom. Therefore, the reaction outcome depends heavily on the chosen base and solvent system.[1][2]
-
Troubleshooting Strategies:
-
Choice of Base: Avoid overly strong bases like sodium hydride (NaH) as a first choice. Strong bases can fully deprotonate the pyrazole, leading to a mixture of products. Start with a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases favor the formation of the thermodynamically more stable N1-alkylated product.[1]
-
Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for this type of alkylation and can enhance regioselectivity.[1]
-
Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Higher temperatures can sometimes overcome the activation barrier for the formation of the undesired N2 isomer. Monitor the reaction closely by TLC to avoid prolonged heating.
-
| Parameter | Recommendation for N1 Selectivity | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 equiv.) | Milder bases promote thermodynamic control, favoring the more stable N1 product. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents effectively solvate the cation of the base and facilitate the SN2 reaction. |
| Temperature | 25 - 50 °C | Lower temperatures enhance selectivity by favoring the pathway with the lower activation energy, often leading to the N1 isomer. |
| Alkylating Agent | Methyl 3-(bromomethyl)benzoate | Using the ester form protects the carboxylic acid from the base, preventing side reactions. |
Table 1: Recommended starting conditions for optimizing N1 regioselectivity.
Q2: The N-alkylation reaction is very slow or stalls completely. What can I do to drive the reaction to completion?
A2: Poor reactivity is often due to the reduced nucleophilicity of the pyrazole ring, a direct consequence of the electron-withdrawing nitro group.[3]
-
Causality: The nitro group deactivates the pyrazole ring, making the nitrogen atoms less eager to attack the electrophilic carbon of the alkylating agent. Incomplete deprotonation of the pyrazole N-H is also a common cause.
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can consume the base and hydrolyze the alkylating agent. Use anhydrous solvents and dry glassware.
-
Increase Base Equivalents: If using K₂CO₃, ensure it is finely powdered to maximize surface area. You can increase the equivalents to 2.5-3.0 to ensure sufficient deprotonation.
-
Add a Phase-Transfer Catalyst: A catalytic amount (5-10 mol%) of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction. TBAI performs an in situ Finkelstein reaction, converting the benzylic bromide to the more reactive iodide, which is a better leaving group.
-
Increase Temperature Incrementally: If the reaction is clean but slow at 50 °C, you can cautiously increase the temperature to 60-70 °C while monitoring for byproduct formation by TLC.
-
Diagram 2: Troubleshooting workflow for the N-alkylation step.
Q3: I'm using 3-(bromomethyl)benzoic acid directly, and my yield is poor with a lot of baseline material on TLC. What is happening?
A3: You are likely encountering side reactions due to the free carboxylic acid.
-
Causality: The base used to deprotonate the pyrazole will also deprotonate the carboxylic acid, forming a carboxylate salt. This salt can have poor solubility in organic solvents like DMF, potentially causing the reaction to become heterogeneous and slow. Furthermore, the carboxylate could potentially act as a nucleophile itself, leading to unwanted byproducts.
-
Solution: Protect the carboxylic acid as an ester, typically a methyl or ethyl ester. The recommended alkylating agent is methyl 3-(bromomethyl)benzoate . This protection strategy prevents the aforementioned side reactions. The ester can be easily hydrolyzed back to the carboxylic acid in a final step (saponification) after the N-alkylation is complete. This two-step approach almost always provides a cleaner reaction and a higher overall yield.
Q4: My initial nitration of 5-methylpyrazole gives a low yield and dark, tarry byproducts. How can I optimize this?
A4: Nitration of pyrazoles requires careful control of conditions to prevent decomposition and the formation of undesired isomers.[4][5]
-
Causality: Pyrazole rings are susceptible to oxidation and degradation under harsh nitrating conditions. The reaction is highly exothermic, and poor temperature control can lead to runaway reactions and polymerization.[6]
-
Troubleshooting Strategies:
-
Temperature Control is Critical: Perform the addition of the pyrazole to the nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) slowly at a low temperature, typically 0 to 5 °C, using an ice-salt bath.
-
Order of Addition: It is often preferable to add the substrate to the pre-cooled nitrating mixture, rather than the other way around, to maintain better temperature control.
-
Alternative Nitrating Agents: If standard HNO₃/H₂SO₄ fails, consider milder conditions. For example, using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes provide cleaner results and better yields.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the primary factor influencing N1/N2 regioselectivity in this synthesis? A: The interplay between the base and solvent system is the most critical factor.[1] While steric hindrance from the C5-methyl group discourages N1 alkylation, the electronic deactivation of the N2 position by the C3-nitro group is a powerful directing effect. A mild base (K₂CO₃) in a polar aprotic solvent (DMF) generally provides the best selectivity for the desired N1 isomer.
Diagram 3: Key factors influencing N-alkylation regioselectivity.
Q: What analytical techniques are essential for monitoring this synthesis? A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at every step. Use a UV lamp for visualization. The nitrated and alkylated products will be more UV-active than the starting materials.
-
¹H NMR Spectroscopy: Crucial for confirming the structure and, most importantly, for determining the ratio of N1 and N2 isomers after the alkylation step. The chemical shift of the methylene (-CH₂-) bridge protons will be distinct for each isomer.
-
LC-MS: Useful for confirming the mass of the desired product and intermediates and for assessing the purity of the final compound.
Q: Can I use other 3-(halomethyl)benzoic acids, like the chloro- or iodo- derivatives? A: Yes. The bromo- derivative is most common due to its good balance of reactivity and stability. The chloro- derivative will be less reactive and may require higher temperatures or the addition of an iodide salt (like NaI or TBAI) to facilitate the reaction. The iodo- derivative will be the most reactive but is also less stable and more expensive. For optimization, methyl 3-(bromomethyl)benzoate is the recommended starting point.
Detailed Experimental Protocols
Protocol 1: Nitration of 5-Methylpyrazole
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by adding 25 mL of concentrated sulfuric acid to 25 mL of fuming nitric acid, while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Cool the mixture to 0-5 °C.
-
Dissolve 5-methylpyrazole (10 g, 122 mmol) in 20 mL of concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Add the pyrazole solution dropwise to the cold nitrating mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Very carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the solid (5-methyl-3-nitro-1H-pyrazole) under vacuum. The product should be carried forward without further purification if it is of reasonable purity.
Protocol 2: N-Alkylation with Methyl 3-(bromomethyl)benzoate
-
To a solution of 5-methyl-3-nitro-1H-pyrazole (5.0 g, 39.6 mmol) in 100 mL of anhydrous DMF, add finely powdered potassium carbonate (8.2 g, 59.4 mmol, 1.5 equiv.).
-
Add methyl 3-(bromomethyl)benzoate (9.5 g, 41.6 mmol, 1.05 equiv.) to the suspension.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexane).
-
Once the starting pyrazole is consumed, pour the reaction mixture into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Saponification to the Final Product
-
Dissolve the crude methyl 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate from the previous step in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (2.5 g, 59.4 mmol, 1.5 equiv.) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
References
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Retrieved from [Link]
-
ResearchGate. (2017). Review on synthesis of nitropyrazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to support your critical work.
Introduction: The Challenge of Selectivity
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[1][2][3][4] While seemingly straightforward, this reaction and its variations are often plagued by side reactions that can complicate purification, reduce yields, and, in some cases, lead to the incorrect isomer of the desired product. This guide will address the most common challenges encountered in the laboratory and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?
Q: I'm using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and getting a mixture of two pyrazole products that are difficult to separate. What's causing this and how can I favor the formation of my desired isomer?
A: This is the most common side reaction in the Knorr pyrazole synthesis and is a result of the hydrazine having two non-equivalent nitrogen atoms that can initiate the cyclization, or the unsymmetrical dicarbonyl offering two different electrophilic sites for the initial attack. [1][5][6] The initial condensation of the hydrazine with one of the two carbonyl groups is often not selective, leading to two competing reaction pathways.[5]
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[6]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can block the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[6]
-
Reaction Conditions: Solvent, temperature, and pH are often the most critical factors and can be manipulated to favor one regioisomer.[6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[6][7]
Caption: A step-by-step troubleshooting guide for addressing regioselectivity issues in pyrazole synthesis.
-
Solvent Selection for Enhanced Selectivity: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[1][5][8] These solvents can stabilize intermediates and transition states differently than traditional solvents like ethanol, thereby favoring one reaction pathway.[8]
-
Protocol:
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in TFE (5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify by column chromatography.
-
-
-
Substrate Modification with β-Enaminones: Converting the 1,3-dicarbonyl to a β-enaminone derivative provides a highly regiocontrolled route to pyrazoles.[5] The regioselectivity can be further influenced by the choice of a protic or aprotic solvent.[5]
-
Alternative Synthetic Routes: If the above methods are not successful, consider a different synthetic approach. 1,3-dipolar cycloaddition reactions, for example, are known for their high degree of regioselectivity in constructing the pyrazole ring.[5]
| Condition | Typical Solvent | Observed Regioisomeric Ratio | Reference |
| Standard Knorr | Ethanol | ~1:1.3 | [8] |
| Optimized Knorr | 2,2,2-Trifluoroethanol (TFE) | 85:15 (favoring one isomer) | [8] |
Issue 2: My reaction has stalled, and I'm isolating a pyrazoline intermediate instead of the final pyrazole.
Q: I'm reacting an α,β-unsaturated carbonyl compound with hydrazine and the main product is a pyrazoline, not the aromatic pyrazole I expected. How can I promote the final aromatization step?
A: This is a common outcome when the reaction conditions are not sufficiently forcing to facilitate the final elimination or oxidation step required for aromatization. The reaction between α,β-unsaturated carbonyls and hydrazines proceeds through a pyrazoline intermediate.[1]
-
pH Adjustment: The cyclization and subsequent dehydration to form the aromatic pyrazole can be acid-catalyzed. Adding a catalytic amount of a mild acid, such as acetic acid, can promote the reaction.[5]
-
Oxidation: If a stable pyrazoline has formed, an oxidation step is necessary to convert it to the pyrazole. This can sometimes be achieved by simply exposing the reaction mixture to air for an extended period. For more robust systems, a mild oxidizing agent may be required. One benign protocol involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.
-
Protocol for in-situ Oxidation:
-
After the initial condensation reaction to form the pyrazoline (monitored by TLC), ensure the reaction is taking place in a high-boiling, polar aprotic solvent like DMSO.
-
Replace the inert atmosphere with an oxygen balloon.
-
Heat the reaction mixture and monitor for the formation of the pyrazole product by TLC or LC-MS.
-
-
Issue 3: I'm attempting an N-alkylation of my pyrazole and getting a mixture of two products.
Q: I have a pre-formed NH-pyrazole that I'm trying to alkylate, but the reaction is giving me a mixture of two N-alkylated regioisomers. How can I control which nitrogen gets alkylated?
A: Similar to the regioselectivity issue in the initial synthesis, the N-alkylation of unsymmetrical pyrazoles can also lead to a mixture of regioisomers. [9][10] The outcome is influenced by the steric environment around the two nitrogen atoms and the nature of the base and electrophile used.[9][10]
-
Steric Control: The alkylation will generally favor the less sterically hindered nitrogen atom.[10] If your pyrazole has substituents at the 3 and 5 positions, a bulky alkylating agent will preferentially react at the nitrogen adjacent to the smaller substituent.
-
Guided by Functional Groups: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Tuning these functional groups can guide the regioselectivity of the alkylation.[9]
-
Reaction Conditions: The choice of base can play a significant role in determining the regioselectivity of the N-alkylation.[9]
Caption: General scheme for the N-alkylation of an unsymmetrical pyrazole leading to a mixture of regioisomers.
References
-
Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. Available at: [Link]
- Preparation of pyrazoles. Google Patents.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
(PDF) A one-step synthesis of pyrazolone. ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 10. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
Technical Support Center: Optimization of Nitropyrazole Synthesis
An in-depth guide to navigating the complexities of nitropyrazole synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with field-proven insights and solutions to common experimental challenges. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction landscape.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Nitration
This section addresses foundational questions regarding the synthesis of nitropyrazoles, providing the essential knowledge required for successful experimentation and troubleshooting.
Q1: What is the fundamental mechanism of electrophilic nitration on a pyrazole ring?
A1: The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1] The reaction mechanism proceeds in two main steps:
-
Generation of the Electrophile: In most common nitrating systems, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). According to nitration theory, when the sulfuric acid concentration is above 90%, the conversion of nitric acid to the nitronium ion reaches 100%.[2]
-
Electrophilic Attack: The nitronium ion attacks the π-electron system of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (often HSO₄⁻ or water) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the pyrazole ring and yielding the nitropyrazole product.
The position of the attack is dictated by the electron density of the ring. The C4 position is the most electron-rich and generally the most susceptible to electrophilic attack.[1]
Q2: How do different nitrating agents affect the reaction outcome (e.g., regioselectivity, yield)?
A2: The choice of nitrating agent is critical as it dictates the reactivity and selectivity of the reaction.[1] The two most common systems are:
-
Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system. The strong acidic environment protonates the pyrazole ring, forming a less reactive pyrazolium ion.[1] While effective, this can sometimes lead to lower yields or require harsher conditions (higher temperatures), which may cause decomposition of the product.[2] This system is often used for direct C-nitration.
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride, Ac₂O): This is a milder, less acidic nitrating agent. It is particularly useful when the substrate is sensitive to strong acids or when a different regioselectivity is desired.[1][3] For instance, in the nitration of 1-phenylpyrazole, mixed acid nitrates the phenyl ring, whereas acetyl nitrate selectively nitrates the C4 position of the pyrazole ring.[1][3] This system is also used for N-nitration to form N-nitropyrazole, which can then be rearranged to 3-nitropyrazole.[4][5]
Other nitrating agents like fuming nitric acid, N₂O₄, and novel N-nitropyrazole reagents have also been developed for specific applications, offering different levels of reactivity and control.[4][6]
Q3: What determines the regioselectivity (e.g., C3 vs. C4 nitration) in pyrazole synthesis?
A3: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.
-
Electronic Effects: As mentioned, the C4 position of the pyrazole ring is the most electron-rich and thus the most common site for direct electrophilic attack.[1]
-
Reaction Pathway: The synthesis of 3-nitropyrazole typically does not occur via direct C-nitration. Instead, it is achieved through a two-step process:
-
N-Nitration: Pyrazole is first nitrated on the nitrogen atom using an agent like acetyl nitrate to form N-nitropyrazole.[4][7]
-
Rearrangement: The N-nitropyrazole intermediate is then heated in a suitable solvent (e.g., n-octanol, benzonitrile), causing the nitro group to rearrange to the C3 position.[4][7]
-
-
Substituents: Existing substituents on the pyrazole ring can direct the position of nitration. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it.[1] Bulky substituents at the N1, C3, or C5 positions can sterically hinder adjacent sites, further favoring substitution at the C4 position.[1]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This guide provides solutions to specific issues encountered during nitropyrazole synthesis experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Nitrating Agent: The concentration of the active electrophile (NO₂⁺) may be too low. 2. Incorrect Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing product decomposition.[2] 3. Poor Reagent Quality: Degradation of nitric acid or moisture in the reaction can inhibit the formation of the nitronium ion. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize Nitrating System: For C4-nitration, ensure a high concentration of sulfuric acid (>90%) to maximize NO₂⁺ formation.[2] Consider using fuming nitric acid/fuming sulfuric acid for more robust nitration.[2] 2. Fine-Tune Temperature: Monitor the internal reaction temperature closely. For the one-pot 4-nitropyrazole synthesis, an optimal temperature of 50°C has been identified; higher temperatures can cause decomposition.[2] For milder reactions, maintain temperatures as specified (e.g., 0-10°C).[7] 3. Use High-Purity Reagents: Use fresh, high-purity nitric acid and anhydrous solvents where required. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and formation of the product to determine the optimal reaction time. |
| Formation of Multiple Products / Incorrect Regioisomer | 1. Competing Reaction Pathways: For substituted pyrazoles (e.g., 1-phenylpyrazole), conditions may allow for nitration on both the pyrazole and the substituent ring.[1] 2. Uncontrolled Rearrangement: In the synthesis of 3-nitropyrazole, incomplete rearrangement of N-nitropyrazole can leave starting material in the final product. 3. Over-Nitration: Reaction conditions may be too harsh, leading to the formation of dinitro- or trinitropyrazoles.[8] | 1. Select the Right Nitrating System: To selectively nitrate the pyrazole C4-position on a 1-phenylpyrazole, use a mild system like HNO₃/Ac₂O at 0°C.[1][3] To nitrate the phenyl group, use a harsher system like HNO₃/H₂SO₄.[1] 2. Optimize Rearrangement Conditions: Ensure the correct temperature (e.g., 185-190°C in n-octanol) and sufficient time for the complete rearrangement of N-nitropyrazole to 3-nitropyrazole.[7] 3. Control Reaction Stoichiometry and Temperature: Use precise molar ratios of reagents. For example, in the C-nitration of 3-nitropyrazole to 3,4-dinitropyrazole, a molar ratio of 1:2 (3-nitropyrazole:nitric acid) at 55-60°C is optimal.[5] |
| Runaway Reaction / Poor Temperature Control | 1. Exothermic Nature: Nitration reactions are highly exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[9] 2. Rapid Reagent Addition: Adding the nitrating agent too quickly can cause a rapid, uncontrolled temperature spike.[9] | 1. Ensure Adequate Cooling: Use an ice-water or ice-salt bath and monitor the internal temperature with a probe, not just the bath temperature. 2. Slow, Controlled Addition: Add the nitrating mixture dropwise or in small portions, allowing the temperature to stabilize between additions.[7] 3. Proper Mixing: Ensure efficient stirring to prevent localized hot spots and distribute heat evenly.[9] |
| Safety Hazard / Accidental Exposure | 1. Corrosive and Toxic Reagents: Concentrated and fuming acids are highly corrosive. Nitropyrazole compounds themselves can be harmful if swallowed or may cause serious eye and skin irritation.[10][11][12] 2. Potential for Energetic Decomposition: Nitropyrazoles are a class of energetic materials and can decompose, sometimes violently, under certain conditions (e.g., high heat, shock).[4] | 1. Use Appropriate Personal Protective Equipment (PPE): Always wear chemical splash-resistant safety goggles, a face shield, acid-resistant gloves, and a lab coat.[10][11] 2. Work in a Ventilated Area: All procedures should be performed in a certified chemical fume hood to avoid inhaling corrosive fumes.[10][13] 3. Follow Safe Handling Procedures: Have appropriate spill kits and quench solutions (e.g., sodium bicarbonate) readily available. Avoid generating dust from the final product.[10] Dispose of waste according to institutional guidelines.[12] |
Section 3: Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of key nitropyrazole compounds.
Protocol 1: High-Yield Synthesis of 4-Nitropyrazole (One-Pot, Two-Step Method) [2][7]
This optimized method provides a significantly higher yield (up to 85%) compared to older direct nitration techniques.[2]
-
Step 1: Formation of Pyrazole Sulfate
-
To a 100 mL four-necked flask equipped with a stirrer and thermometer, add 11.4 mL (0.21 mol) of concentrated sulfuric acid.
-
While stirring, slowly add 6.8 g (0.1 mol) of pyrazole.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
-
Step 2: Nitration
-
In a separate flask, prepare the nitrating mixture by adding 19.3 mL (0.30 mol) of 20% fuming sulfuric acid to an ice-water bath.
-
While stirring, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, ensuring the temperature is maintained between 0 and 10°C.
-
Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.
-
Slowly and carefully add the prepared nitrating mixture to the pyrazole sulfate solution. The reaction is exothermic; maintain the internal temperature at 50°C.
-
Continue stirring at 50°C for 1.5 hours.
-
-
Work-up:
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product thoroughly with cold water until the washings are neutral.
-
Dry the product to obtain 4-nitropyrazole.
-
Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [4][7]
This two-step process is the standard route for obtaining 3-nitropyrazole.
-
Step 1: N-Nitration of Pyrazole
-
Step 2: Thermal Rearrangement
-
Reflux the N-nitropyrazole obtained in Step 1 in n-octanol.
-
Maintain the temperature at 185-190°C to induce thermal rearrangement of the nitro group to the C3 position.
-
Isolate the 3-nitropyrazole product. This step has a reported yield of 87.8%.[7]
-
Section 4: Visualized Workflows and Logic
Visual diagrams help clarify complex experimental sequences and troubleshooting decisions.
Workflow for Nitropyrazole Synthesis This diagram outlines the general experimental procedure for synthesizing nitropyrazoles.
Caption: General experimental workflow for direct nitration of pyrazole.
Troubleshooting Decision Tree for Regioselectivity This diagram provides a logical path for achieving the desired regioisomer when nitrating a substituted pyrazole.
Caption: Decision tree for controlling regioselectivity in nitration.
References
-
Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(15), 4635. Available at: [Link]
-
Wang, Y.-L., et al. (2011). Improved synthesis of 3, 4-dinitropyrazole. Chinese Journal of Energetic Materials, 19(4), 381-384. Available at: [Link]
-
Huber, S., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. Available at: [Link]
-
Vinogradov, V. M., et al. (2014). Nitropyrazoles (review). Russian Chemical Bulletin, 63(2), 277-306. Available at: [Link]
-
Shevelev, S. A., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1051-1065. Available at: [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1149-1157. Available at: [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(1), 220-230. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj1489. Available at: [Link]
-
Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]
-
Huber, S., et al. (2019). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 8(5), 587-596. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing pyrazole carboxylic acids?
A1: Impurities in pyrazole carboxylic acid synthesis can generally be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include hydrazines, 1,3-dicarbonyl compounds, or other precursors.
-
Isomeric Byproducts: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of regioisomers, which can be challenging to separate.
-
Side-Reaction Products: Decarboxylation of the target molecule, especially at elevated temperatures, can be a significant source of impurities[1][2][3]. Other side reactions may occur depending on the specific functionalities present on the pyrazole ring or its substituents.
-
Residual Catalysts: If transition metals (e.g., copper, palladium) are used in the synthesis, they may remain in the crude product[1][4].
-
Solvents: Residual solvents from the reaction or workup can be present in the isolated product.
Q2: What is the best general approach to purify a novel pyrazole carboxylic acid?
A2: A multi-step approach is often most effective. A typical workflow would be:
-
Aqueous Workup/Extraction: Utilize the acidic nature of your compound. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to remove basic impurities. Then, extract the pyrazole carboxylic acid into a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your product.
-
Crystallization: This is a powerful technique for purifying solid pyrazole carboxylic acids. The choice of solvent is critical and may require some screening.
-
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography (either flash or preparative HPLC) is a good option.
Q3: My pyrazole carboxylic acid has poor solubility in common organic solvents. How can I purify it?
A3: Poor solubility can be a challenge. Here are a few strategies:
-
Hot Filtration/Crystallization: Try to find a solvent in which your compound is sparingly soluble at room temperature but more soluble when heated. This will allow for purification by crystallization.
-
Salt Formation: Convert the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) for purification by filtration or to remove insoluble impurities. The pure acid can then be regenerated by acidification. A patent suggests forming acid addition salts with inorganic or organic acids to facilitate crystallization from organic solvents[5].
-
Chromatography with Polar Solvents: For column chromatography, you may need to use more polar solvent systems, such as dichloromethane/methanol or even solvent systems containing small amounts of acetic or formic acid to improve solubility and peak shape.
Troubleshooting Guides
Crystallization Issues
Q: I've tried several solvents, but my pyrazole carboxylic acid either oils out or crashes out as a very fine powder. What can I do?
A: This is a common issue related to nucleation and crystal growth.
-
Causality: Oiling out occurs when the compound is supersaturated in a solution where it is highly soluble, and its melting point is below the boiling point of the solvent. Rapid precipitation leads to a fine powder with potentially occluded impurities.
-
Troubleshooting Steps:
-
Solvent System: Instead of a single solvent, try a binary solvent system. Dissolve your compound in a good solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane, or toluene) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Slow Cooling: After dissolving your compound at an elevated temperature, ensure the solution cools down as slowly as possible. A Dewar flask or an insulated container can be used to slow the rate of cooling.
-
Seeding: If you have a small amount of pure material, add a seed crystal to the supersaturated solution to initiate controlled crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Chromatography Challenges
Q: I'm trying to purify my pyrazole carboxylic acid using reversed-phase HPLC, but I'm getting poor retention and/or broad, tailing peaks. Why is this happening and how can I fix it?
A: This is a frequent problem with polar acidic compounds on standard C18 columns[6][7].
-
Causality:
-
Poor Retention: Highly polar compounds have a weak affinity for the nonpolar stationary phase and are eluted quickly, often with the solvent front[6][7][8].
-
Peak Tailing: The acidic nature of the carboxylic acid can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. At a neutral pH, the acid will be at least partially ionized, and the resulting anion can exhibit different retention characteristics, leading to peak broadening[9].
-
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. This will suppress the ionization of the carboxylic acid, making the molecule less polar and increasing its retention on the reversed-phase column[9]. It will also minimize interactions with silanol groups, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a column specifically designed for polar compounds. Some modern stationary phases are end-capped or have a polar-embedded group to improve the retention and peak shape of polar analytes[7][10]. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can also be very effective[10].
-
Ion-Pair Chromatography: While less common for acids than bases, an ion-pairing agent can be added to the mobile phase to improve retention[7][8].
-
Q: How do I remove residual palladium catalyst from my pyrazole carboxylic acid after a cross-coupling reaction?
A: Residual palladium can be challenging to remove completely.
-
Causality: Palladium can be present in various oxidation states and may be complexed with your product or other ligands in the reaction mixture.
-
Troubleshooting Steps:
-
Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring a solution of your crude product with one of these resins, followed by filtration, can be very effective.
-
Activated Carbon: Treatment with activated carbon can also remove significant amounts of residual palladium. However, be aware that this can sometimes lead to a loss of your desired product due to adsorption.
-
Specific Precipitation/Crystallization: Sometimes, a carefully chosen crystallization can leave the palladium impurities behind in the mother liquor.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to extract the palladium into the aqueous phase.
-
Experimental Protocols
Protocol 1: General Recrystallization of a Pyrazole Carboxylic Acid
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude pyrazole carboxylic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purity Assessment by HPLC-UV
This protocol is a starting point and may need to be optimized for your specific compound.
-
Sample Preparation: Prepare a stock solution of your pyrazole carboxylic acid at approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water)[11]. From this, prepare a working solution of around 10-50 µg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where your compound has a strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).
-
-
Analysis: Analyze the resulting chromatogram for the presence of multiple peaks. The area percentage of the main peak can be used as an estimate of purity. For more accurate quantification, a standard of known purity is required.
Visualizations and Data
Decision-Making Workflow for Purification
Caption: Decision tree for selecting a purification strategy.
Common Crystallization Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | Good for highly polar compounds, often used as an anti-solvent with alcohols. |
| Ethanol | 4.3 | 78 | A versatile solvent for many pyrazole carboxylic acids. |
| Methanol | 5.1 | 65 | Similar to ethanol but can be a better solvent for more polar compounds.[12] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, good for compounds of intermediate polarity. |
| Acetone | 5.1 | 56 | A good, polar aprotic solvent. |
| Dichloromethane | 3.1 | 40 | Useful for less polar compounds, often used in combination with hexane. |
| Toluene | 2.4 | 111 | A nonpolar solvent, often used as an anti-solvent. |
| Hexane | 0.1 | 69 | A nonpolar solvent, typically used as an anti-solvent. |
References
- New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Vertex AI Search.
- Selectivity for Polar Acids in LC: Tips & Techniques. (2017, August 2). Phenomenex.
- Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Waters.
- Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Chrominfo.
- Llamas-Saiz, A. L., Foces-Foces, C., Elguero, J., & Meutermans, W. (1993). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 2(1-4), 27-33.
- Llamas-Saiz, A. L., Foces-Foces, C., Elguero, J., & Meutermans, W. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 18(6), 519-525.
- 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | Cas 5952-92-1. (n.d.). LookChem.
- Thomas, S. P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
- A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation. (n.d.). BenchChem.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
- Method for purifying pyrazoles. (2011). Google Patents.
- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6), 1183323.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry.
- Pyrazole - Solubility of Things. (n.d.).
- Pyrazine-2-carboxylic acid - Solubility of Things. (n.d.).
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025, October 25). De Gruyter.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Current Research and Review.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). National Institutes of Health.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025, September 10). ACS Publications.
Sources
- 1. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. phenomenex.com [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
"stability issues with 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in solution"
Here is a technical support center for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter in solution-based experiments.
Compound Profile
A quick reference for the key chemical and physical properties of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
| Property | Value | Source |
| IUPAC Name | 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₄ | [1] |
| Molecular Weight | 261.23 g/mol | [1] |
| CAS Number | 491831-82-4 | [1] |
| Predicted XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in solution?
A1: The stability of this compound is multifaceted and primarily influenced by four key factors: pH, solvent choice, light exposure, and temperature.[2][3]
-
pH: The compound possesses a carboxylic acid group, making its solubility and stability pH-dependent.[4] Extreme pH values, both acidic and basic, can catalyze hydrolytic degradation.[5][6] The nitro group on the pyrazole ring is a strong electron-withdrawing group, which increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.[4][7]
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents (like water, methanol, ethanol) can participate in degradation reactions such as hydrolysis, whereas aprotic solvents (like DMSO, DMF) are generally more inert but can present their own challenges.[8] Interactions between the solute and solvent molecules are critical for the overall thermodynamics of the solution.[9]
-
Light Exposure: Pyrazole derivatives and nitroaromatic compounds can be susceptible to photolytic degradation.[10][11] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[3][5]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation pathways.[2] Storing solutions at higher than recommended temperatures can significantly shorten the compound's viable shelf-life.
Q2: I'm observing a precipitate forming in my solution, especially after storing it. What is the likely cause and how can I resolve it?
A2: Precipitation is typically due to solubility issues or the formation of an insoluble degradation product.
-
pH-Dependent Solubility: As a benzoic acid derivative, the compound's solubility in aqueous solutions is highly dependent on pH. In acidic to neutral pH, the carboxylic acid will be protonated and less soluble. To increase solubility, consider adjusting the pH to the alkaline range (e.g., pH > 8), which deprotonates the carboxylic acid to the more soluble carboxylate salt.
-
Solvent Saturation: You may have exceeded the solubility limit of the compound in your chosen solvent. Verify the solubility data for your specific solvent system. If precipitation occurs upon cooling (e.g., after removal from a -20°C freezer), it indicates that the solution was supersaturated at the storage temperature. To resolve this, you can gently warm and vortex the solution before use to redissolve the compound. For long-term storage, consider using a slightly lower concentration.
-
Degradation: If the precipitate does not redissolve upon warming or pH adjustment, it may be an insoluble degradation product. This warrants a formal stability investigation using techniques like HPLC to analyze the composition of the solution and the precipitate.
Q3: My HPLC analysis shows a decrease in the parent compound's peak area over time with the appearance of new peaks. What are the potential degradation pathways?
A3: The structure of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid suggests susceptibility to several degradation pathways. Identifying these is the first step in developing a stability-indicating analytical method.[6]
-
Hydrolysis: The most common degradation pathway for many drug molecules is hydrolysis.[2] While the core pyrazole and benzene rings are relatively stable, extreme pH conditions could potentially lead to cleavage of the methylene bridge, although this is less common than ester or amide hydrolysis.
-
Photolysis: If solutions are not protected from light, photolytic degradation can occur. This could involve complex reactions including rearrangement or cleavage of the pyrazole ring, or reactions involving the nitro group.[3]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[12] The methyl group on the pyrazole ring or the methylene bridge could be potential sites for oxidation.
-
Reduction of the Nitro Group: The nitro group can be chemically or metabolically reduced to a nitroso or amino group. This is a well-documented pathway for nitroaromatic compounds.[11]
To confirm the degradation pathway, a forced degradation study is the recommended approach.[5][12]
Q4: How do I select an appropriate solvent system to maximize stability for my experiments?
A4: Solvent selection is a critical step that involves balancing solubility and stability.
-
For Stock Solutions: High-purity, anhydrous aprotic solvents like DMSO or DMF are often the first choice for preparing high-concentration stock solutions due to their excellent solvating power for a wide range of organic compounds.[13] These stock solutions are typically stored at -20°C or -80°C to minimize degradation.
-
For Working Solutions: The choice of solvent for working solutions depends on the experimental system (e.g., cell culture media, aqueous buffers for enzyme assays). It is crucial to minimize the final concentration of organic solvents like DMSO in aqueous buffers, as they can affect biological assays. When diluting the stock solution into an aqueous buffer, do so immediately before the experiment to minimize the time the compound spends in a potentially less stable environment. The stability in the final aqueous medium should always be verified.
| Solvent Type | Examples | Recommended Use | Potential Issues |
| Aprotic Polar | DMSO, DMF | High-concentration stock solutions | Can be hygroscopic; may be incompatible with some assays |
| Protic Polar | Ethanol, Methanol | Intermediate dilutions | May participate in solvolysis; potential for ester formation with the carboxylic acid under acidic conditions |
| Aqueous Buffers | PBS, Tris, HEPES | Final working solutions for biological assays | Stability is highly pH-dependent; risk of hydrolysis |
Troubleshooting Guides
Guide 1: Investigating Unexpected Compound Instability
If you observe unexpected results such as loss of activity, precipitation, or changes in analytical readouts, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing instability.
Guide 2: Performing a Forced Degradation Study
A forced degradation or stress testing study is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[6][12] This involves subjecting the compound to harsh conditions to accelerate its breakdown.[14]
Caption: Experimental workflow for a forced degradation study.
Methodologies & Protocols
Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method can adequately resolve the degradants from the parent compound.[12]
1. Materials and Reagents:
-
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% (w/v) Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, and water bath
-
HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial in an oven at 80°C, protected from light.
-
Photolytic Degradation: Place 2 mL of the stock solution in a transparent vial inside a photostability chamber, exposing it to a defined light source as per ICH Q1B guidelines.
-
Control: Keep 2 mL of the stock solution at 4°C, protected from light.
4. Sample Collection and Preparation:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, add 1 mL of 0.1 M NaOH to the acid-stressed sample.
-
Dilute all samples, including the control, to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the emergence of new peaks and the decrease in the area of the parent peak.
6. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the parent compound to ensure co-eluting peaks are not present.
-
The results will reveal the compound's susceptibility to different stressors, providing critical information for formulation development and defining storage conditions.[6]
References
-
PubChem. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Available at: [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. Available at: [Link]
-
Royal Society of Chemistry. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available at: [Link]
-
National Institutes of Health (NIH). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available at: [Link]
-
ResearchGate. Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. Available at: [Link]
-
PubChem. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. Available at: [Link]
-
ResearchGate. Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Available at: [Link]
-
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]
-
MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Available at: [Link]
-
ResearchGate. Recent Developments in the Chemistry of Pyrazoles. Available at: [Link]
-
PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Oriental Journal of Chemistry. Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. Available at: [Link]
-
Thieme Connect. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Available at: [Link]
-
ResearchGate. Forced degradation studies of Brexpiprazole. Available at: [Link]
-
Wikipedia. 3-Nitrobenzoic acid. Available at: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
MedCrave. Forced Degradation Studies. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]
-
PCCA. Factors That Affect the Stability of Compounded Medications. Available at: [Link]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Available at: [Link]
-
ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
PubChem. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Available at: [Link]
-
Quora. Why is p-nitrobenzoic acid more than p- methyl benzoic acid? Available at: [Link]
-
PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. Available at: [Link]
Sources
- 1. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. THE PCCA BLOG | Permeation-Enhanced Topical Pain Therapy: A Liter [pccarx.com]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. rjptonline.org [rjptonline.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 11. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Mitigating Impurities in the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of substituted pyrazoles. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you identify, mitigate, and prevent the formation of impurities in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my pyrazole synthesis?
A1: The nature of impurities largely depends on your chosen synthetic route. However, for the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several common byproducts can arise.[1][2] A primary challenge is the formation of regioisomers , especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3][4] Other common impurities include pyrazoline intermediates from incomplete cyclization or aromatization, and various colored impurities resulting from side reactions of the hydrazine starting material.[1] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[1]
Q2: My NMR spectrum shows a mixture of products that I suspect are regioisomers. How can I confirm this and, more importantly, control the selectivity?
A2: The presence of duplicate sets of peaks in your NMR spectrum is a strong indicator of regioisomer formation.[1] To confirm, you can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation.[1]
Controlling regioselectivity is a critical aspect of pyrazole synthesis.[3] The outcome is influenced by a combination of electronic and steric effects of the substituents on both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[3]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[3]
-
Steric Effects: Bulky substituents on either reactant can hinder the approach of the hydrazine, directing it to the less sterically crowded carbonyl group.[3]
-
Reaction Conditions: This is often the most influential factor. Parameters such as solvent, temperature, and pH can significantly alter the regiochemical outcome.[3][5] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]
Q3: My reaction mixture has turned a persistent yellow/red color. What is causing this and how can I remove the colored impurities?
A3: The development of color in your reaction mixture often points to side reactions involving the hydrazine starting material.[1] Hydrazines can be prone to oxidation and other degradation pathways, leading to the formation of colored byproducts.
To remove these impurities, standard purification techniques such as column chromatography are typically effective. If the colored impurity is significantly more polar or non-polar than your desired pyrazole, a simple filtration through a plug of silica gel may be sufficient. In some cases, washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) during workup can help to decolorize the mixture.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Pyrazoles
Symptoms:
-
NMR spectra exhibit duplicate sets of peaks corresponding to the desired product.[1]
-
Multiple spots are observed on Thin Layer Chromatography (TLC), even after initial purification attempts.[1]
-
The isolated product has a broadened melting point range.[1]
Causality: The formation of regioisomers in the Knorr pyrazole synthesis arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The two carbonyl groups of the dicarbonyl are electronically and sterically distinct, and the two nitrogen atoms of the substituted hydrazine also have different nucleophilicities. This leads to two possible initial points of attack, resulting in two different regioisomeric products.[3][4]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Control of Reaction Temperature | Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the kinetically controlled product. | Monitor reaction progress closely as lower temperatures may require longer reaction times. |
| pH Adjustment | The pH of the reaction medium can significantly influence the nucleophilicity of the hydrazine nitrogens.[3] | A systematic screen of acidic, neutral, and basic conditions is recommended. For example, using the hydrochloride salt of the hydrazine can alter the selectivity compared to the free base.[5] |
| Solvent Selection | The polarity and protic/aprotic nature of the solvent can affect the transition states leading to the different regioisomers.[3][5] | Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). |
| Use of Protecting Groups | Temporarily protecting one of the carbonyl groups of the 1,3-dicarbonyl can force the reaction to proceed through a single pathway. | This adds extra steps to the synthesis (protection and deprotection) but can provide excellent regiocontrol. |
Experimental Protocol: Screening for Optimal Regioselectivity
-
Setup: Prepare multiple small-scale reactions in parallel, each with a different set of conditions (e.g., different solvents, pH, and temperature).
-
Execution: Add the 1,3-dicarbonyl compound to the chosen solvent. Then, add the substituted hydrazine (or its salt) and any acid or base catalyst. Stir the reactions at the designated temperatures.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of regioisomers.
-
Analysis: Identify the conditions that provide the highest ratio of the desired regioisomer.
Visualization of Regioisomer Formation:
Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.
Issue 2: Incomplete Cyclization and Aromatization
Symptoms:
-
Presence of pyrazoline or other non-aromatic intermediates in the product mixture, detectable by NMR and MS.
-
Low yield of the desired pyrazole.[6]
Causality: The final step in the Knorr pyrazole synthesis is the dehydration of a cyclic intermediate to form the aromatic pyrazole ring. This step may be slow or incomplete under certain reaction conditions, leading to the isolation of pyrazoline byproducts.[1]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Acid Catalysis | The use of a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) can facilitate the dehydration step.[7] | The amount and strength of the acid should be optimized to avoid side reactions. |
| Increased Temperature | Heating the reaction mixture, often to reflux, can provide the necessary energy to overcome the activation barrier for aromatization.[6] | Be mindful of the thermal stability of your reactants and products. |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly accelerate the reaction and improve yields by promoting efficient heating.[6][8] | Requires specialized microwave synthesis equipment. |
| Oxidative Aromatization | If a pyrazoline intermediate is isolated, it can often be oxidized to the corresponding pyrazole in a separate step using a suitable oxidizing agent (e.g., bromine in DMSO, or simply heating in DMSO under an oxygen atmosphere).[9] | This adds an extra step but can be a high-yielding conversion. |
Experimental Protocol: Acid-Catalyzed Aromatization
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve the 1,3-dicarbonyl compound and hydrazine in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., 5-10 mol% of acetic acid).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting materials and any intermediates are consumed.
-
Workup and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualization of the Cyclization and Aromatization Pathway:
Caption: Key steps in the formation of the pyrazole ring.
Issue 3: N-Alkylation Side Reactions
Symptoms:
-
Formation of a mixture of N1 and N2 alkylated pyrazole regioisomers when alkylating a pre-formed pyrazole.[10]
-
Difficulty in separating the N-alkylated regioisomers.
Causality: The two nitrogen atoms in the pyrazole ring have similar properties, making regioselective N-functionalization challenging.[10] Alkylation of an unsymmetrical pyrazole typically yields a mixture of regioisomers.[10][11] The regioselectivity of this reaction can be influenced by the nature of the base used and the steric and electronic properties of the pyrazole and the alkylating agent.[10]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Choice of Base and Solvent | The combination of base and solvent can significantly impact the regioselectivity of N-alkylation. For example, using potassium carbonate in DMSO has been shown to favor N1-alkylation in certain cases.[11] | A systematic screen of different bases (e.g., K2CO3, NaH, Cs2CO3) and solvents is recommended. |
| Steric Hindrance | Introducing a bulky substituent on the pyrazole ring can direct the alkylating agent to the less sterically hindered nitrogen atom.[11] | This may require modification of the initial pyrazole synthesis. |
| Directed Michael Addition | For certain substrates, a catalyst-free Michael addition can provide high regioselectivity for N1-alkylation.[12] | This method is specific to pyrazoles that can undergo Michael addition. |
| Functional Group Tuning | The presence of certain functional groups on the pyrazole ring can influence the site of alkylation.[10] | This is an advanced strategy that involves designing the pyrazole substrate to favor a specific regioisomeric outcome. |
Experimental Protocol: Regioselective N-Alkylation
-
Reactant Preparation: Dissolve the substituted pyrazole in a suitable aprotic solvent (e.g., DMF, acetonitrile, or DMSO).
-
Base Addition: Add the chosen base (e.g., potassium carbonate) and stir the mixture for a short period to deprotonate the pyrazole.
-
Alkylating Agent Addition: Add the alkylating agent dropwise at a controlled temperature (e.g., room temperature).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by column chromatography and determine the regioisomeric ratio by NMR.
Visualization of N-Alkylation Regioisomers:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction: The Promise of Pyrazole Derivatives in an Era of Antimicrobial Resistance
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2][3]. The metabolic stability of the pyrazole ring makes it an attractive scaffold for the development of new therapeutic agents[4]. Given the escalating threat of multidrug-resistant bacteria, the exploration of novel chemical entities is paramount. This guide focuses on a specific, under-investigated molecule: 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. While its direct antibacterial activity is not yet extensively documented, its structural motifs—a substituted pyrazole and a benzoic acid moiety—suggest a potential for antimicrobial efficacy. Benzoic acid and its derivatives, for instance, are known for their antimicrobial properties[5].
This document outlines a rigorous, multi-faceted approach to not only ascertain the antibacterial potential of this compound but also to contextualize its performance against relevant comparators. The experimental design emphasizes causality, ensuring that each step logically informs the next, from initial screening to more in-depth mechanistic investigations.
Comparative Landscape: Situating a Novel Compound
To meaningfully evaluate the potential of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, its performance must be benchmarked against both a standard-of-care antibiotic and structurally related compounds.
Table 1: Comparator Compounds for Antibacterial Validation
| Compound Class | Specific Example(s) | Rationale for Selection |
| Broad-Spectrum Antibiotic | Ciprofloxacin | A well-characterized fluoroquinolone with a known mechanism of action (DNA gyrase and topoisomerase IV inhibition), providing a high-level benchmark for potency and spectrum of activity. |
| Structurally Related Pyrazole | Sulfaphenazole | An antibiotic containing a pyrazole moiety, allowing for a direct comparison of the contribution of the core scaffold to antibacterial activity[6]. |
| Alternative Pyrazole Derivative | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | These compounds have demonstrated potent antibacterial activity, with some showing Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL, and provide a benchmark for recently developed, potent pyrazole-based antibacterials[7]. |
Experimental Validation Workflow: A Step-by-Step Guide
The following experimental workflow is designed to be a self-validating system, with each stage providing the necessary data to justify proceeding to the next.
Caption: A multi-phase workflow for antibacterial validation.
Phase 1: Foundational Screening
1. Compound Procurement and Purity Analysis:
-
Protocol:
-
Synthesize or procure 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Information on the chemical structure and properties can be found in public databases like PubChem[8].
-
Verify the identity and purity of the compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is essential for accurate biological assessment.
-
-
Causality: Impurities can lead to false-positive or false-negative results, confounding the interpretation of antibacterial activity.
2. Selection of Test Organisms:
-
Protocol:
-
Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.
-
Culture and maintain the strains according to established microbiological protocols.
-
-
Causality: Testing against both Gram-positive and Gram-negative bacteria provides an initial assessment of the compound's spectrum of activity. The inclusion of resistant strains like MRSA is crucial for evaluating its potential clinical utility.
3. Disk Diffusion Assay:
-
Protocol:
-
Prepare a bacterial inoculum and spread it evenly onto Mueller-Hinton agar plates.
-
Impregnate sterile paper disks with a known concentration of the test compound, comparator compounds, and a solvent control.
-
Place the disks on the agar surface and incubate for 16-24 hours.
-
Measure the diameter of the zone of inhibition around each disk.
-
-
Causality: This is a rapid, qualitative screening method to determine if the compound has any antibacterial activity. A clear zone of inhibition indicates that the compound is able to diffuse through the agar and inhibit bacterial growth.
Phase 2: Quantitative Potency Assessment
4. Minimum Inhibitory Concentration (MIC) Determination:
-
Protocol:
-
Perform a broth microdilution assay according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial two-fold dilutions of the test compound and comparators in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates and determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Causality: The MIC provides a quantitative measure of the compound's potency. Lower MIC values indicate greater antibacterial activity.
Table 2: Hypothetical MIC Data Comparison (µg/mL)
| Organism | 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | Ciprofloxacin | Sulfaphenazole |
| S. aureus | [Experimental Data] | [Expected Value] | [Expected Value] |
| MRSA | [Experimental Data] | [Expected Value] | [Expected Value] |
| E. coli | [Experimental Data] | [Expected Value] | [Expected Value] |
| P. aeruginosa | [Experimental Data] | [Expected Value] | [Expected Value] |
5. Minimum Bactericidal Concentration (MBC) Determination:
-
Protocol:
-
Following MIC determination, subculture aliquots from the wells showing no visible growth onto fresh agar plates.
-
Incubate the plates and determine the MBC as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Causality: The MBC distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Phase 3: Elucidating the Mechanism of Action
6. DNA Gyrase Inhibition Assay:
-
Rationale: Many pyrazole-containing compounds exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme[4].
-
Protocol:
-
Utilize a commercial DNA gyrase inhibition assay kit.
-
Incubate purified DNA gyrase with relaxed plasmid DNA in the presence of varying concentrations of the test compound.
-
Analyze the DNA topology by agarose gel electrophoresis. Inhibition of supercoiling indicates enzymatic inhibition.
-
-
Causality: This experiment directly tests a plausible mechanism of action based on the compound's chemical class.
Caption: Workflow for DNA Gyrase Inhibition Assay.
7. Bacterial Cytoplasmic Membrane Permeability Assay:
-
Rationale: Disruption of the cell membrane is another common antibacterial mechanism[4].
-
Protocol:
-
Treat bacterial cells with the test compound at its MIC.
-
Use a fluorescent probe, such as propidium iodide, which can only enter cells with compromised membranes.
-
Measure the increase in fluorescence over time using a fluorometer.
-
-
Causality: This assay provides evidence for or against a membrane-disruptive mechanism of action.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial validation of the antibacterial activity of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By following these protocols and comparing the results to established and structurally related compounds, researchers can build a comprehensive profile of this novel molecule. Positive results from this validation cascade would warrant further investigation, including in vivo efficacy studies, toxicity profiling, and more detailed mechanistic studies to fully characterize its potential as a new antibacterial agent. The broad antibacterial potential of pyrazole derivatives suggests that a systematic evaluation of this specific compound is a worthwhile endeavor in the ongoing search for new antimicrobial therapies[4][6].
References
-
Alam, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343–362. [Link]
-
Yadav, G., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2939. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
-
Al-Ghorbani, M., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(44), 40065–40085. [Link]
-
Saviello, D., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 444. [Link]
-
Castagnolo, D., et al. (2002). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 57(9), 727-732. [Link]
-
Kunt, G., et al. (2002). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99-103. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. [Link]
-
PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. PubChem. [Link]
-
Kačániová, M., et al. (2020). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Journal of Microbiology, Biotechnology and Food Sciences, 9(4), 773-778. [Link]
-
Kunt, G., et al. (2002). Preparation and Antibacterial Activity of 3-Methyl-1-p-substituted Phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99-103. [Link]
-
Alam, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10466–10486. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Antimicrobial Agents: Evaluating 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in the Context of Established Derivatives
This guide provides a comparative analysis of pyrazole-containing compounds as antimicrobial agents. While direct experimental data for the specific molecule, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is not available in current literature, we can infer its potential activity based on its structural motifs. This analysis will serve as a framework for researchers by comparing its constituent parts—the pyrazole core, a nitro group, and a benzoic acid moiety—to well-documented pyrazole antibiotics, providing context for its potential efficacy and avenues for future research.
The pyrazole nucleus is a metabolically stable heterocyclic ring that serves as a cornerstone for numerous approved drugs and experimental compounds with a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] The rise of antibiotic resistance necessitates the exploration of novel scaffolds like pyrazole to combat multidrug-resistant (MDR) pathogens.[1][4]
Structural Analysis of the Target Compound and Its Potential Implications
The structure of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid contains three key functional domains that are known to influence antimicrobial activity:
-
The Pyrazole Core: This 5-membered aromatic heterocycle is a "privileged scaffold" in medicinal chemistry. Its metabolic stability and versatile substitution patterns allow for the fine-tuning of biological activity.[1][3][5] Many derivatives target essential bacterial pathways, including DNA gyrase and dihydrofolate reductase (DHFR).[1]
-
The Nitro Group (-NO₂): The presence of a nitroaromatic group is a well-known feature in several antimicrobial drugs (e.g., metronidazole, nitrofurantoin). It can be reduced by microbial enzymes to form radical species that damage DNA and other macromolecules. The inclusion of a nitro group on the pyrazole ring may confer potent microbicidal activity.[6][7]
-
The Benzoic Acid Moiety: The carboxylic acid group can influence the compound's pharmacokinetic properties, such as solubility and cell permeability. In some antibiotics, this acidic function is crucial for interacting with the target enzyme or for transport into the bacterial cell.[2]
Based on these features, it is plausible to hypothesize that this compound could exhibit antimicrobial activity. The key is to understand how it compares to other pyrazole derivatives that have been synthesized and tested.
Comparative Analysis with Established Pyrazole Antibiotics
The field of pyrazole antibiotics is diverse, ranging from approved drugs to numerous experimental compounds. We will compare our target compound's potential to two main categories: approved cephalosporins and experimental pyrazole derivatives.
Two prominent examples of pyrazole-containing antibiotics are the cephalosporins Cefoselis and Ceftolozane.[1][3]
-
Cefoselis: A fourth-generation cephalosporin.
-
Ceftolozane: A fifth-generation cephalosporin, often combined with the β-lactamase inhibitor tazobactam to treat resistant infections.[3]
The key feature of these antibiotics is the zwitterionic structure conferred by the pyrazole moiety, which enhances their penetration across the outer membrane of Gram-negative bacteria.[1][3] The pyrazole nucleus in these drugs primarily serves to improve pharmacokinetics and evade certain resistance mechanisms, rather than being the primary pharmacophore responsible for killing the bacteria (which is the β-lactam ring).
Compared to our target molecule, Cefoselis and Ceftolozane have a fundamentally different mechanism of action (inhibition of cell wall synthesis). However, their success validates the use of the pyrazole scaffold in developing clinically effective antibiotics.
A vast number of pyrazole derivatives have been synthesized and evaluated for antimicrobial activity. These studies provide crucial insights into the structure-activity relationship (SAR) that governs their potency and spectrum.[1][5]
Table 1: Comparison of Antimicrobial Activity in Various Pyrazole Scaffolds
| Pyrazole Derivative Class | Example Target Organisms | Reported MIC Range (µg/mL) | Key Structural Features & Mechanism of Action (MoA) | Reference(s) |
| Pyrazole-Thiazole Hybrids | MRSA, E. coli (ΔTolC) | 0.037 - 16 | Often target bacterial topoisomerases II and IV. The thiazole moiety frequently enhances activity. | [1] |
| Pyrazole-Imidazo-Thiadiazole Hybrids | Multi-drug resistant strains | 0.25 - >100 | Potent activity, with some compounds showing 4-fold greater potency than gatifloxacin. Low cytotoxicity observed in some cases. | [8][9] |
| Pyrazole-Oxazolidinone Hybrids | MRSA, Gram-positive bacteria | 0.25 - 2.0 | Inhibit bacterial protein synthesis. Showed better activity than the approved antibiotic Linezolid. | [1] |
| Dihydrotriazine-Substituted Pyrazoles | MRSA, E. coli | As low as 1.0 | Inhibit Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis. | [1] |
| Naphthyl-Substituted Pyrazole Hydrazones | S. aureus, A. baumannii | 0.78 - 1.56 | Disrupt the bacterial cell wall. Effective against biofilms. | [1] |
| Pyrazole-Coumarin Hybrids | S. aureus, P. aeruginosa | 1.56 - 6.25 | Often target DNA gyrase. | [1] |
| 3-[5-(4-nitrophenyl)-2-furyl]-pyrazoles | S. aureus, E. coli, C. albicans | 15.6 - 125 | The nitrophenyl fragment is a key pharmacophore. | [7] |
From these examples, several principles emerge:
-
Hybridization is Key: "Clubbing" the pyrazole ring with other heterocyclic systems like thiazole, imidazole, or coumarin is a highly effective strategy to boost antimicrobial potency and broaden the spectrum of activity.[1][10][11]
-
Target Diversity: Pyrazole derivatives are versatile and can be designed to inhibit a wide range of bacterial targets, including DNA gyrase, DHFR, protein synthesis, and cell wall integrity.[1] This diversity is crucial for developing drugs that can overcome existing resistance mechanisms.
-
The Role of Substituents: The nature and position of substituents on the pyrazole and any associated phenyl rings are critical. Halogenation often enhances activity against MDR strains, while other groups can modulate target specificity and pharmacokinetic properties.[5] The nitro group in our target compound is consistent with SAR findings where electron-withdrawing groups can confer potent activity.[7]
Experimental Protocols for Evaluation
To assess the antimicrobial potential of a novel compound like 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a standardized set of experiments must be performed.
The following diagram outlines a typical workflow for evaluating a new chemical entity for antimicrobial properties.
Caption: High-level workflow for evaluating novel antimicrobial candidates.
The MIC assay is the foundational experiment to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To quantify the in-vitro activity of the test compound against selected microbial strains.
Materials:
-
Test compound (e.g., 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Bacterial/fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (medium + solvent).
-
Resazurin dye (for viability indication).
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).
-
In a 96-well plate, add 100 µL of growth medium to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, assess microbial growth. This can be done visually (turbidity) or by adding a viability indicator like resazurin.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
Causality and Self-Validation:
-
Why Serial Dilution? This method efficiently tests a wide range of concentrations to pinpoint the exact inhibitory level.
-
Why Controls? The positive control (known antibiotic) validates that the assay is working correctly. The negative/growth control ensures the bacteria are viable, and the sterility control confirms the medium is not contaminated.
-
Trustworthiness: This protocol, based on CLSI (Clinical and Laboratory Standards Institute) guidelines, is the gold standard for antimicrobial susceptibility testing, ensuring results are reproducible and comparable across different studies.
Potential Mechanisms of Action and Logical Relationships
Given its structure, the target compound could act through several mechanisms. The relationship between structure and potential targets is illustrated below.
Caption: Potential mechanisms of action for the target compound.
Conclusion and Future Directions
While 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid remains an uncharacterized compound in the context of antimicrobial research, a systematic comparison with established pyrazole antibiotics provides a strong rationale for its investigation. Its composite structure, featuring a stable pyrazole core and a bio-active nitro group, suggests a plausible candidate for antimicrobial activity, potentially through DNA damage or enzyme inhibition.
The most promising pyrazole derivatives are often complex hybrids that combine the pyrazole nucleus with other heterocyclic systems.[1][11] Future research should focus on synthesizing the target compound and its analogues, followed by rigorous evaluation using the standardized protocols outlined in this guide. Key steps would be to determine its MIC against a broad panel of pathogens, including MDR strains, and subsequently investigate its mechanism of action and cytotoxicity. Such studies will determine if this specific scaffold can be a valuable addition to the arsenal of pyrazole-based therapeutics in the fight against infectious diseases.
References
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis Online.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed.
- Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives - DUT Open Scholar.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (2021-01-02).
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07).
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021-04-16).
- Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022-12-29).
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals.
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives [openscholar.dut.ac.za]
- 5. probiologists.com [probiologists.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel chemical entity, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, hereafter referred to as Compound X. Given that pyrazole derivatives are known to possess a wide spectrum of biological activities, including antitumor effects, this guide will focus on a hypothetical scenario where Compound X is a candidate for cancer therapy.[1][2] The experimental strategies outlined here are designed to be compared against a well-characterized alternative, a generic MEK inhibitor, to provide a clear benchmark for data interpretation.
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] This makes it a prime target for therapeutic intervention. This guide will therefore hypothesize that Compound X exerts its anticancer effects by modulating this pathway and will present a series of experiments to test this hypothesis.
Initial Target Identification and Validation
The first step in elucidating the MoA of a novel compound is to identify its direct molecular target(s). A combination of in silico and in vitro approaches can be employed for this purpose.
1.1. Kinase Profiling
A broad kinase screen is an efficient method to identify potential kinase targets.[5][6] This involves testing the inhibitory activity of Compound X against a large panel of recombinant kinases.
Comparative Data: Kinase Inhibition Profile
| Kinase | Compound X (% Inhibition at 1 µM) | Generic MEK Inhibitor (% Inhibition at 1 µM) |
| MEK1 | 95 | 98 |
| MEK2 | 92 | 96 |
| ERK1 | 15 | 10 |
| ERK2 | 12 | 8 |
| JNK1 | 8 | 5 |
| p38α | 10 | 7 |
| ... (additional 300+ kinases) | < 20 | < 20 |
This hypothetical data suggests that Compound X is a potent and selective inhibitor of MEK1 and MEK2, similar to the generic MEK inhibitor.
1.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[7] It measures the thermal stability of proteins in the presence and absence of a ligand. Binding of a compound typically stabilizes its target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust strategy for elucidating the mechanism of action of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Compound X). By comparing its effects to a known MEK inhibitor, researchers can build a strong case for its hypothesized MoA.
Future studies could include:
-
In vivo efficacy studies in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's behavior in a whole organism.
-
Combination studies with other anticancer agents to explore potential synergies.
By following a logical and evidence-based approach, the full therapeutic potential of novel compounds like Compound X can be thoroughly investigated.
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. 2[8]. Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from Charles River Laboratories website. 3. News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from News-Medical.Net. 4[9]. Sigma-Aldrich. (n.d.). Cell-Based Assays. Retrieved from Sigma-Aldrich website. 5. Miltenyi Biotec. (n.d.). Cell based assays for drug discovery. Retrieved from Miltenyi Biotec website. 6[10]. Waskiewicz, A. J., & Cooper, J. A. (1995). Methods for analyzing MAPK cascades. Methods in Enzymology, 255, 213-221. 7[11]. Wang, Z., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(11), 1836. 8[1]. Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. 9[5]. Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 29-40. 1[2]0. Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. 1[6]1. El-Sayed, M. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15. 1[12]2. BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website. 1[13]3. Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. 1[7]4. QIAGEN. (n.d.). Understanding the ERK/MAPK Signaling Pathway. Retrieved from QIAGEN GeneGlobe. 1[3]5. Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved from Cayman Chemical website. 1[14]6. Cusabio. (n.d.). MAPK Erk pathway. Retrieved from Cusabio website. 1[4]7. Li, J., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2583820. 1[15]8. Cell Signaling Technology. (n.d.). MAPK/Erk in Growth and Differentiation. Retrieved from Cell Signaling Technology website. 1[16]9. Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from Wikipedia. 2[17]0. Guedes, J. V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6489. 2[18]1. PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from PubChem. 2[19]2. Akram, M., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10449–10466. 2[20]3. Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. 2[21]4. Al-Ghorbani, M., et al. (2022). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2022(2), M1367. 2[22]5. Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1288.
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. cusabio.com [cusabio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. news-medical.net [news-medical.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | C12H11N3O4 | CID 840116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Researcher's Guide to Investigating Cross-Resistance Profiles of Novel Anticancer Agents: A Case Study with 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cross-resistance studies for novel therapeutic compounds. We will use the hypothetical novel agent, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, henceforth referred to as Compound X, as a case study to illustrate the principles and methodologies involved. While the specific biological activity of Compound X is not yet fully elucidated, its structural motifs—a substituted pyrazole ring and a nitroaromatic group—suggest a plausible role as an anticancer agent. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including the inhibition of key signaling pathways in cancer, such as those mediated by kinases like EGFR and VEGFR-2.[1][2][3] The nitro group, on the other hand, is a feature of certain bioreductive drugs that can be selectively activated in the hypoxic microenvironment of tumors.
This guide will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the selection of cell lines, comparator drugs, and analytical methods, empowering researchers to build a robust and self-validating study.
I. The Scientific Imperative: Why Cross-Resistance Studies Matter
The development of drug resistance is a primary obstacle to successful cancer chemotherapy. A new compound's efficacy can be significantly limited if cancer cells that are resistant to existing therapies also exhibit resistance to the new agent (cross-resistance). Conversely, a lack of cross-resistance, or even collateral sensitivity (whereby resistance to one drug enhances sensitivity to another), can be a powerful indicator of a novel mechanism of action and a significant clinical advantage.
Therefore, conducting cross-resistance studies early in the drug development process is crucial for:
-
Defining the compound's novelty: Understanding its activity in the context of known resistance mechanisms.
-
Identifying potential patient populations: Predicting which patients are most likely to respond.
-
Guiding combination therapy strategies: Identifying synergistic or additive effects with other drugs.
II. Designing a Robust Cross-Resistance Study for Compound X
A successful cross-resistance study hinges on a well-conceived experimental design. This involves the careful selection of cellular models and comparator agents.
A. Selection of Cancer Cell Lines: A Multi-faceted Approach
To obtain a comprehensive understanding of Compound X's cross-resistance profile, a panel of cancer cell lines with well-characterized resistance mechanisms should be employed. For our hypothetical study of Compound X as an anticancer agent, we will select a panel of non-small cell lung cancer (NSCLC) cell lines. NSCLC is a well-studied cancer with multiple established resistance mechanisms.
Table 1: Proposed NSCLC Cell Line Panel for Cross-Resistance Studies of Compound X
| Cell Line | Parental/Resistant | Key Resistance Mechanism | Rationale for Inclusion |
| NCI-H1975 | Parental | L858R/T790M EGFR mutation | To assess activity against a common EGFR-TKI resistant mutation. |
| A549 | Parental | KRAS mutation, wild-type EGFR | Represents a common NSCLC subtype with intrinsic resistance to EGFR TKIs. |
| A549/CisR | Resistant | Acquired resistance to Cisplatin | To investigate cross-resistance with a DNA-damaging agent. This line would be generated in-house. |
| A549/GefR | Resistant | Acquired resistance to Gefitinib | To explore cross-resistance with a first-generation EGFR TKI. This line would be generated in-house. |
| PC-9 | Parental | EGFR exon 19 deletion (sensitive to EGFR TKIs) | Serves as a sensitive control for EGFR-targeted therapies. |
B. Selection of Comparator Compounds: Benchmarking Against the Standard of Care and Novel Agents
The choice of comparator drugs is equally critical. We will include agents with different mechanisms of action to map out the cross-resistance landscape for Compound X.
Table 2: Proposed Comparator Compounds for Cross-Resistance Studies
| Compound | Class | Mechanism of Action | Rationale for Inclusion |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor (TKI) | Inhibits EGFR signaling | First-generation EGFR TKI, to assess cross-resistance with established targeted therapy. |
| Osimertinib | EGFR Tyrosine Kinase Inhibitor (TKI) | Irreversibly inhibits EGFR, including T790M mutant | Third-generation EGFR TKI, to compare with a more advanced targeted therapy. |
| Cisplatin | Platinum-based chemotherapy | Forms DNA adducts, leading to apoptosis | A standard-of-care cytotoxic agent with a distinct mechanism of action. |
| Celecoxib | COX-2 Inhibitor (a pyrazole derivative) | Inhibits cyclooxygenase-2 | A structurally related pyrazole-containing drug, to explore class-specific resistance. |
III. Experimental Workflow: From Cell Culture to Data Analysis
The following section details the step-by-step protocols for conducting the cross-resistance study.
A. Workflow for Generating Drug-Resistant Cell Lines
The generation of drug-resistant cell lines is a foundational step. This process involves the chronic exposure of a parental cell line to escalating concentrations of a specific drug.[4]
Caption: Workflow for generating drug-resistant cell lines.
Protocol for Generating the A549/CisR Cell Line:
-
Determine the IC50 of Cisplatin in Parental A549 Cells:
-
Plate A549 cells in 96-well plates.
-
Treat with a serial dilution of Cisplatin for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value.
-
-
Initial Exposure:
-
Culture A549 cells in media containing Cisplatin at a concentration equal to the IC20.
-
Maintain the culture, replacing the drug-containing media every 3-4 days.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily, increase the Cisplatin concentration by a factor of 1.5.
-
Continue this stepwise increase in concentration as the cells adapt and resume proliferation.
-
-
Confirmation of Resistance:
-
After several months of culture and multiple dose escalations, perform a cell viability assay to determine the new IC50 of Cisplatin in the resistant cell line. A significant increase in IC50 (typically >5-fold) confirms the resistant phenotype.[4]
-
-
Cell Line Banking:
-
Cryopreserve aliquots of the resistant cell line for future experiments.
-
B. Cytotoxicity Assay for Cross-Resistance Profiling
The core of the cross-resistance study is the cytotoxicity assay, which will be used to determine the IC50 values of Compound X and the comparator drugs in the panel of parental and resistant cell lines.
Caption: Workflow for cytotoxicity assay and cross-resistance analysis.
Protocol for Cytotoxicity Assay:
-
Cell Seeding:
-
Seed the parental and resistant cell lines into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of Compound X and each comparator drug in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the drug-containing medium. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a validated method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
-
Data Analysis:
-
Plot the cell viability data against the log of the drug concentration.
-
Use a non-linear regression model to calculate the IC50 value for each compound in each cell line.
-
Calculate the Resistance Index (RI) for each resistant cell line by dividing the IC50 of the compound in the resistant cell line by the IC50 in the parental cell line.
-
IV. Interpreting the Data: A Hypothetical Cross-Resistance Profile for Compound X
The following table presents a hypothetical but plausible set of results from our cross-resistance study of Compound X.
Table 3: Hypothetical IC50 Values (µM) and Resistance Indices (RI) for Compound X and Comparator Drugs
| Compound | PC-9 (Parental) | NCI-H1975 (T790M) | A549 (Parental) | A549/CisR | A549/GefR |
| Gefitinib | 0.02 (RI: -) | 5.8 (RI: 290) | 12.5 (RI: -) | 13.1 (RI: 1.05) | >20 (RI: >1.6) |
| Osimertinib | 0.015 (RI: -) | 0.05 (RI: 3.3) | 10.2 (RI: -) | 9.8 (RI: 0.96) | 11.5 (RI: 1.13) |
| Cisplatin | 2.5 (RI: -) | 2.8 (RI: 1.12) | 3.1 (RI: -) | 18.6 (RI: 6.0) | 3.5 (RI: 1.13) |
| Celecoxib | >50 (RI: -) | >50 (RI: -) | >50 (RI: -) | >50 (RI: -) | >50 (RI: -) |
| Compound X | 0.5 (RI: -) | 0.6 (RI: 1.2) | 1.2 (RI: -) | 1.5 (RI: 1.25) | 1.3 (RI: 1.08) |
Analysis of Hypothetical Results:
-
Compound X overcomes EGFR TKI resistance: The low RI of Compound X in the NCI-H1975 and A549/GefR cell lines suggests that it is not susceptible to the resistance mechanisms that affect first and third-generation EGFR TKIs. This indicates a mechanism of action distinct from direct EGFR inhibition.
-
Compound X is not affected by cisplatin resistance: The minimal change in IC50 in the A549/CisR line suggests that Compound X's mechanism is not related to DNA damage and repair pathways that confer cisplatin resistance.
-
Distinct from other pyrazole derivatives: The lack of activity of Celecoxib and the potent activity of Compound X suggest that the anticancer effect is not a general property of all pyrazole-containing compounds.
-
Broad Activity Profile: Compound X demonstrates potent activity against both EGFR-mutant and KRAS-mutant NSCLC cell lines, suggesting a broader therapeutic potential than EGFR-targeted therapies.
V. Delving Deeper: Investigating the Mechanisms of Action and Resistance
The cross-resistance profile provides valuable clues about a compound's mechanism of action. Based on our hypothetical data, further studies could explore the following:
-
Signaling Pathway Analysis: Given that Compound X is a nitropyrazole derivative, its activity might be linked to the generation of reactive nitrogen species under hypoxic conditions, a common feature of the tumor microenvironment.[5] Western blotting or proteomic analysis could be used to investigate the activation of stress-response pathways (e.g., MAPK, NRF2) in response to Compound X treatment.
Caption: Hypothesized bioreductive activation of Compound X.
-
Target Deconvolution: Affinity chromatography, chemical proteomics, or computational modeling could be employed to identify the direct molecular target(s) of Compound X.
-
In Vivo Studies: The most promising findings from the in vitro cross-resistance studies should be validated in animal models, using xenografts of the parental and resistant cell lines.
VI. Conclusion
Cross-resistance profiling is an indispensable component of modern drug discovery. By systematically evaluating a novel compound's activity against a panel of well-characterized resistant cell lines, researchers can gain critical insights into its mechanism of action, novelty, and potential clinical utility. The framework presented in this guide, using the hypothetical compound 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, provides a roadmap for designing and executing these essential studies. A thorough and well-designed cross-resistance investigation can significantly de-risk a drug development program and pave the way for more effective and personalized cancer therapies.
References
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025-08-12).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023-06-06).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - PubMed Central. (2021-02-12).
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No. 491831-82-4), ensuring compliance with safety regulations and fostering a culture of responsibility within the laboratory.
The structural features of this compound—a nitro-substituted pyrazole ring linked to a benzoic acid moiety—necessitate a cautious and informed approach to its disposal. The nitroaromatic group can impart toxic, mutagenic, and potentially reactive or explosive characteristics, while the carboxylic acid group introduces corrosivity.[1][2] Therefore, this substance must be managed as hazardous waste from the moment it is designated for disposal until its final treatment by a licensed facility.[3][4][5]
This document moves beyond a simple checklist, explaining the rationale behind each procedural step to empower you with the knowledge to handle not just this specific compound, but other hazardous chemical waste, with the highest degree of safety and scientific integrity.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, a thorough risk assessment is critical. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP).[6][7][8]
1.1. Hazard Identification
Based on its constituent functional groups, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid should be presumed to have the following hazards until proven otherwise:
| Hazard Class | Structural Basis & Potential Effects | Primary Concern |
| Toxicity | Nitroaromatic Moiety: Nitroaromatic compounds are known for their potential toxicity and are often listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1] They can be absorbed through the skin and may pose long-term health risks, including mutagenicity.[1] | Acute and chronic health effects. |
| Corrosivity | Carboxylic Acid Group: The benzoic acid functional group makes the compound acidic. Contact can cause irritation or burns to the skin, eyes, and respiratory tract.[9] | Chemical burns, tissue damage. |
| Reactivity | Nitro Group: While this is a mono-nitro compound, nitro-containing substances can be reactive, especially with strong reducing agents, and may be unstable upon heating.[10][11] | Uncontrolled reactions, potential for thermal decomposition. |
1.2. Mandatory Personal Protective Equipment (PPE)
To mitigate exposure risks during all handling and disposal steps, the following PPE is required, as stipulated by OSHA standards (29 CFR 1910.132, 133).[12][13]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as neutralization or spill cleanup, upgrade to chemical splash goggles or a full-face shield.[9][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling both acidic and organic compounds. Always check the glove manufacturer's compatibility chart. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin contact.[14]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
Part 2: Step-by-Step Disposal Protocol
This protocol ensures the waste is handled, segregated, stored, and disposed of in compliance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[4][16]
2.1. Waste Collection and Segregation
The fundamental principle of chemical waste management is segregation to prevent dangerous reactions.[17][18]
-
Step 1: Designate a Waste Stream. Dedicate a specific waste stream for this compound and structurally similar chemicals. Do not mix it with other waste categories like halogenated solvents, strong oxidizers, or bases.
-
Step 2: Solid Waste Collection. Collect solid 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid waste in a dedicated, clearly labeled, wide-mouth container made of compatible material (e.g., HDPE - High-Density Polyethylene).
-
Step 3: Liquid Waste Collection. For solutions containing the compound, use a separate, labeled, and sealed container. Ensure the container material is compatible; for acidic solutions, avoid metal containers which can corrode.[16] Glass or HDPE bottles are appropriate.
-
Step 4: Avoid Mixing. Never mix this acidic, nitro-containing waste with incompatible materials. For example, mixing with bases could cause a vigorous exothermic neutralization, while mixing with cyanides could release toxic hydrogen cyanide gas.[18]
2.2. On-Site Neutralization of Small Aqueous Acidic Waste Streams (Optional & Controlled)
For very small quantities of dilute, purely acidic aqueous waste containing this compound (without organic solvents), neutralization can be considered to reduce the corrosivity hazard. However, this process requires extreme caution and does not render the waste non-hazardous due to the persistent nitro-pyrazole moiety.
-
Step 1: Work in a Fume Hood. Perform the entire procedure in a chemical fume hood with the sash at the appropriate height.
-
Step 2: Prepare for Neutralization. Place the container of acidic aqueous waste in a larger secondary containment vessel (e.g., a plastic tub) to contain any potential spills. Have a spill kit ready.
-
Step 3: Slowly Add Base. While stirring gently, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, in small portions.[19] Avoid strong bases like sodium hydroxide, which can cause a rapid, uncontrolled temperature increase.
-
Step 4: Monitor pH. After each addition, monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.[20]
-
Step 5: Collect as Hazardous Waste. The resulting neutralized solution (rinseate) must still be collected as hazardous waste.[3] Label the container clearly as "Neutralized Aqueous Waste containing 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid" and dispose of it through your institution's hazardous waste program. Do not pour down the drain. [3]
2.3. Container Labeling and Storage
Proper labeling and storage are mandated by the EPA and are crucial for safety and regulatory compliance.[5]
-
Step 1: Labeling. As soon as waste is added to a container, it must be labeled. The label must include:
-
Step 2: Storage. Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[18] This area must be:
The following diagram illustrates the decision workflow for the disposal process.
Caption: Disposal workflow for 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Part 3: Spill Management and Emergency Procedures
Accidents can happen, and preparation is key. All spills, regardless of size, should be treated as hazardous waste.[3]
3.1. Small Spill Cleanup (manageable by lab personnel)
-
Step 1: Alert and Isolate. Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Step 2: Don PPE. Wear the full PPE described in Part 1.
-
Step 3: Absorb. For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). For solid spills, gently cover with the absorbent to avoid raising dust.[14]
-
Step 4: Collect. Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Step 5: Decontaminate. Wipe the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials (wipes, etc.) as hazardous waste.
-
Step 6: Label and Dispose. Seal and label the container of spill cleanup debris as hazardous waste and dispose of it through your institution's waste program.
3.2. Large Spill or Emergency
For spills that are large, are outside of a fume hood, or involve personnel exposure, follow these steps:
-
Step 1: Evacuate. Immediately evacuate the laboratory.
-
Step 2: Alert. Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Step 3: Isolate. If safe to do so, close the laboratory doors to isolate the spill.
-
Step 4: Seek Medical Attention. If there has been any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][13]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe research environment and ensure that your work's legacy is one of innovation, not contamination. Trust in these protocols is built on their self-validating nature, aligning with established best practices from authoritative safety bodies to protect you, your colleagues, and our shared environment.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration . OSHA. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide . Greenflow. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives . ResearchGate. [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential . MDPI. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . Bentham Science. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . JETIR. [Link]
-
Safety Data Sheet: 3-Nitrobenzoic acid . Carl ROTH. [Link]
-
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid . PubChem. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]
-
Nitrobenzene - Incident management . GOV.UK. [Link]
-
24.6: Nitro Compounds . Chemistry LibreTexts. [Link]
-
NITRO COMPOUNDS . [Link]
-
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid - Safety Data Sheet . NET. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. carlroth.com [carlroth.com]
- 10. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 20. epfl.ch [epfl.ch]
Navigating the Safe Handling of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Comprehensive Guide to Personal Protective Equipment, Operations, and Disposal
For Researchers, Scientists, and Drug Development Professionals
The novel compound 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, while promising in research and development, necessitates a rigorous and informed approach to laboratory safety. Due to the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal procedures. This information is synthesized from the known hazards of its constituent chemical moieties: a nitro-containing aromatic compound, a pyrazole derivative, and an organic acid. A conservative approach that assumes a high degree of hazard is essential for ensuring personnel safety and environmental protection.
Hazard Assessment: A Synthesis of Functional Group Toxicology
Understanding the potential risks associated with 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid begins with an analysis of its structural components.
-
Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity. Nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. Their electron-withdrawing nature can lead to metabolic activation, producing reactive intermediates that may cause cellular damage. Many nitroaromatic compounds are also considered environmental pollutants due to their persistence.
-
Pyrazole Derivatives: While many pyrazole derivatives exhibit valuable pharmacological activities, some can also be toxic. Certain pyrazole compounds have been shown to cause skin and eye irritation, and may be harmful if swallowed.[1] The toxicological properties of many novel pyrazole derivatives are not fully characterized, warranting careful handling.
-
Organic Acids: The benzoic acid moiety imparts acidic properties to the molecule. In solid form, organic acids can be irritating to the skin, eyes, and respiratory tract.
Given these constituent parts, 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid should be treated as a substance that is potentially harmful by ingestion, skin contact, and inhalation, and as a serious eye irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical safety.
| Protection Type | Specific Recommendations | Rationale and Expert Insights |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions or when handling larger quantities of the solid. | The acidic nature and potential for particulate matter to cause severe eye irritation necessitate stringent eye protection. A face shield provides an additional barrier against unexpected splashes to the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. | This provides a basic barrier against accidental spills and contact with contaminated surfaces. |
| Gloves: Double gloving with an inner nitrile glove and an outer butyl rubber glove is recommended.[2][3][4] | Nitrile gloves offer good resistance to a range of chemicals and provide a clear indication of tearing.[4][5] Butyl rubber gloves are particularly effective against nitro compounds and many organic acids.[2][3] Double gloving provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated. | |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[6][7] | The fine particulate nature of the solid and the potential for vapor release from solutions pose an inhalation risk. A chemical fume hood provides the primary engineering control. In its absence, an OV/AG respirator cartridge will filter out both organic molecules and acidic gases. |
Operational Plan: From Weighing to Work-Up
A systematic and cautious approach during experimental procedures is critical to minimize exposure and prevent accidents.
Weighing and Preparation of Solutions
Reaction and Work-Up
All reactions involving this compound should be conducted in a chemical fume hood. Reactions should be set up in a secondary container to contain any potential spills. When quenching reactions or performing extractions, be aware of the potential for pressure build-up, especially if gas is evolved. Vent the apparatus frequently and away from the face.
Spill Management and Decontamination
Prompt and correct response to a spill is crucial to mitigate hazards.
For spills of the solid, avoid creating dust. Gently cover the spill with an inert absorbent material such as sand or vermiculite.[8] For liquid spills, similarly contain and absorb the material. The collected waste and all materials used for cleanup must be disposed of as hazardous waste.[8]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect unreacted compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for "Nitroaromatic Hazardous Waste."
-
Liquid Waste: Collect all reaction mixtures, mother liquors, and solvent rinses in a separate, labeled container for "Halogenated and Nitroaromatic Liquid Waste." Do not mix with other waste streams.
-
Contaminated Sharps: Any needles, Pasteur pipettes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.
Final Disposal
The ultimate disposal of this hazardous waste must be conducted by a licensed environmental waste management company. The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration.[9] Never dispose of this compound or its waste down the drain or in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely work with 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, fostering a culture of safety and responsibility in the laboratory.
References
- 6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack. (n.d.). mastersupplyonline.com.
- Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Labor
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Cartridge Selection. (n.d.). Northwestern University.
- Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. (n.d.). Benchchem.
- Respir
- Nitrobenzene - Registr
- Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
- Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respir
- Glove Selection Guide. (n.d.). Office of Environment, Health & Safety.
- Respir
- Spill procedure: Clean-up guidance. (n.d.).
- How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. (2025, April 22).
- Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20).
- Pyrazole Safety D
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Pyrazole Safety Data Sheet. (2024, October 18). Sigma-Aldrich.
- Pyrazole - Safety D
- Chronic toxicity of pyrazolones: the problem of nitros
- Pyrazole Safety D
- Chemical Spills: How to safely contain & remove. (2022, May 4). YouTube.
- Process for the purification of pyrazoles. (n.d.).
- Method for purifying pyrazoles. (n.d.).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. mastersupplyonline.com [mastersupplyonline.com]
- 7. northwestern.edu [northwestern.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
